molecular formula C5H12ClNO2 B591814 (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride CAS No. 1523541-84-5

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Cat. No.: B591814
CAS No.: 1523541-84-5
M. Wt: 153.606
InChI Key: LPQNAKGJOGYMDZ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a chiral amine derivative of 1,4-dioxane that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research . The 1,4-dioxane ring system is a privileged structure in pharmaceutical design, and this enantiomerically pure compound allows researchers to explore stereospecific interactions in the development of novel bioactive molecules . Its structure, featuring an ether-rich ring and a primary amine handle, makes it a valuable building block for constructing diverse compound libraries. The compound's physicochemical properties, including high gastrointestinal absorption and solubility, are favorable for early-stage drug development, enabling the study of structure-activity relationships and the optimization of lead compounds . This chemical is provided For Research Use Only and is strictly intended for use in laboratory research.

Properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQNAKGJOGYMDZ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride. This chiral building block is of significant interest in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS) and for the development of enzyme inhibitors.

Core Chemical Properties

This compound is a white solid at room temperature. Its constrained dioxane ring and the primary amine functionality make it a valuable synthon for introducing specific stereochemistry and modifying the physicochemical properties of drug candidates, such as solubility and stability.[1]

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[2][3]
Molecular Weight 153.61 g/mol [2][3][4]
CAS Number 1523541-84-5[3]
Appearance White solid[3]
Purity Typically ≥97%[3]
Storage 2-8°C, stored in inert gas[1]

Spectroscopic Data

While comprehensive public spectral data is limited, typical analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity and purity of the compound. For the closely related 1,4-dioxane, the highly symmetrical nature results in a single ¹³C NMR chemical shift.[5] However, for this compound, the substitution breaks this symmetry, leading to a more complex spectrum. A ¹H NMR spectrum for the (S)-enantiomer is available through some suppliers, which would be comparable to the (R)-enantiomer.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the amine N-H stretching, C-H stretching of the alkyl and ether groups, and C-O stretching of the dioxane ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the synthesis of the racemic mixture followed by chiral resolution. A general approach to the synthesis of the core structure involves the reaction of a suitable epoxide with ethylene glycol, followed by functional group manipulations to introduce the aminomethyl group.

A potential synthetic workflow is outlined below:

G Start Starting Materials (e.g., Epichlorohydrin, Ethylene Glycol) Step1 Synthesis of Racemic (1,4-Dioxan-2-yl)methanol Start->Step1 Step2 Conversion to Azide or Phthalimide Derivative Step1->Step2 Step3 Reduction to Racemic (1,4-Dioxan-2-yl)methanamine Step2->Step3 Step4 Chiral Resolution (e.g., with Tartaric Acid) Step3->Step4 Step5 Isolation of (R)-enantiomer Step4->Step5 Step6 Hydrochloride Salt Formation (with HCl) Step5->Step6 Final (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride Step6->Final

Figure 1. A generalized synthetic workflow for the preparation of this compound.

Detailed Methodologies:

The key step for obtaining the desired enantiomer is the chiral resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free amine, which is subsequently converted to the hydrochloride salt.

Applications in Drug Discovery

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] Its incorporation into a molecule can significantly influence its biological activity, pharmacokinetic properties, and safety profile.

This compound is particularly valuable in the development of:

  • Central Nervous System (CNS) Agents: The dioxane moiety can act as a bioisostere for other cyclic systems and can modulate properties such as blood-brain barrier penetration.[1][9]

  • Enzyme Inhibitors: The specific stereochemistry and the presence of a primary amine allow for targeted interactions with the active sites of enzymes.[1]

Logical Relationship in Drug Discovery:

G A (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride B Introduction of Chiral Scaffold A->B Provides C Synthesis of Novel Bioactive Molecules B->C Enables D Lead Optimization in Drug Discovery C->D Contributes to E Development of CNS Agents and Enzyme Inhibitors D->E Leads to

Figure 2. The role of this compound in the drug discovery process.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined stereochemistry and useful chemical handles make it an important tool for medicinal chemists and drug discovery scientists. Adherence to proper safety and handling procedures is essential when working with this compound. Further research into its applications is likely to yield novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route for (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride, a chiral building block of significant interest in pharmaceutical development. Due to the limited availability of a direct, detailed experimental protocol in publicly accessible literature, this document outlines a plausible multi-step synthesis based on established organic chemistry principles and analogous reactions found in patent literature. The proposed pathway begins with the readily available chiral starting material, (R)-glycidol, and proceeds through key intermediates, including (R)-(1,4-Dioxan-2-yl)methanol.

This guide is intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis of the target molecule. Further optimization and adaptation of the described steps may be necessary to achieve desired yields and purity.

Proposed Synthetic Pathway

A logical and feasible synthetic route to this compound commences with (R)-glycidol and ethylene glycol. The key transformations involve the formation of the dioxane ring, activation of the primary alcohol, and subsequent introduction of the amine functionality followed by salt formation.

Synthesis_Pathway cluster_0 Step 1: Dioxane Formation cluster_1 Step 2: Tosylation cluster_2 Step 3: Azide Formation cluster_3 Step 4: Reduction cluster_4 Step 5: Salt Formation A (R)-Glycidol C (R)-(1,4-Dioxan-2-yl)methanol A->C Acid Catalyst B Ethylene Glycol B->C Acid Catalyst D (R)-(1,4-Dioxan-2-yl)methyl tosylate C->D TsCl, Pyridine E (R)-(1,4-Dioxan-2-yl)methyl azide D->E NaN3, DMF F (R)-(1,4-Dioxan-2-yl)methanamine E->F H2, Pd/C G (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride F->G HCl in Ether

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on standard laboratory procedures for analogous transformations and should be adapted and optimized for specific laboratory conditions and safety protocols.

Step 1: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol

This step involves the acid-catalyzed reaction of (R)-glycidol with ethylene glycol to form the 1,4-dioxane ring.

Methodology:

  • To a solution of ethylene glycol (5.0 eq.) in a suitable solvent such as dichloromethane (DCM), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add (R)-glycidol (1.0 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-(1,4-Dioxan-2-yl)methanol.

Step 2: Synthesis of (R)-(1,4-Dioxan-2-yl)methyl tosylate

The primary alcohol of (R)-(1,4-Dioxan-2-yl)methanol is activated by conversion to its tosylate ester.

Methodology:

  • Dissolve (R)-(1,4-Dioxan-2-yl)methanol (1.0 eq.) in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-(1,4-Dioxan-2-yl)methyl tosylate, which may be used in the next step without further purification or can be purified by crystallization.

Step 3: Synthesis of (R)-(1,4-Dioxan-2-yl)methyl azide

The tosylate is displaced by an azide group in an SN2 reaction.

Methodology:

  • Dissolve (R)-(1,4-Dioxan-2-yl)methyl tosylate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield (R)-(1,4-Dioxan-2-yl)methyl azide. Caution: Organic azides can be explosive and should be handled with extreme care.

Step 4: Synthesis of (R)-(1,4-Dioxan-2-yl)methanamine

The azide is reduced to the primary amine via catalytic hydrogenation.

Methodology:

  • Dissolve (R)-(1,4-Dioxan-2-yl)methyl azide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq. by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (R)-(1,4-Dioxan-2-yl)methanamine.

Step 5: Synthesis of this compound

The final step involves the formation of the hydrochloride salt.

Methodology:

  • Dissolve the crude (R)-(1,4-Dioxan-2-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Data Presentation

The following tables are templates for summarizing quantitative data that should be collected during the synthesis.

Table 1: Reaction Conditions and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1(R)-GlycidolEthylene Glycol, p-TsOHDCM0 to RT12-24(R)-(1,4-Dioxan-2-yl)methanolData to be filled
2(R)-(1,4-Dioxan-2-yl)methanolTsCl, PyridinePyridine/DCM0 to RT4-8(R)-(1,4-Dioxan-2-yl)methyl tosylateData to be filled
3(R)-(1,4-Dioxan-2-yl)methyl tosylateNaN3DMF60-806-12(R)-(1,4-Dioxan-2-yl)methyl azideData to be filled
4(R)-(1,4-Dioxan-2-yl)methyl azideH2, Pd/CMethanolRT4-8(R)-(1,4-Dioxan-2-yl)methanamineData to be filled
5(R)-(1,4-Dioxan-2-yl)methanamineHCl in EtherDiethyl Ether01(R)-(1,4-Dioxan-2-yl)methanamine HClData to be filled

Table 2: Product Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (%)Analytical Method
(R)-(1,4-Dioxan-2-yl)methanolC5H10O3118.13Data to be filledData to be filledGC-MS, NMR
(R)-(1,4-Dioxan-2-yl)methyl tosylateC12H16O5S272.32Data to be filledData to be filledNMR, LC-MS
(R)-(1,4-Dioxan-2-yl)methyl azideC5H9N3O2143.14Data to be filledData to be filledIR, NMR
(R)-(1,4-Dioxan-2-yl)methanamineC5H11NO2117.15Data to be filledData to be filledGC-MS, NMR
(R)-(1,4-Dioxan-2-yl)methanamine HClC5H12ClNO2153.61Data to be filledData to be filledNMR, Elemental Analysis

Logical Relationships in the Synthetic Route

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Relationships Start Chiral Pool Starting Material ((R)-Glycidol) RingFormation Ring Formation (Williamson Ether Synthesis Variant) Start->RingFormation Forms the core dioxane structure AlcoholActivation Functional Group Activation (Tosylation) RingFormation->AlcoholActivation Prepares for nucleophilic attack NucleophilicSubstitution Introduction of Nitrogen Moiety (Azide Displacement) AlcoholActivation->NucleophilicSubstitution Installs the nitrogen precursor Reduction Amine Formation (Azide Reduction) NucleophilicSubstitution->Reduction Unmasks the primary amine SaltFormation Final Product Isolation (Hydrochloride Salt Formation) Reduction->SaltFormation Provides a stable, crystalline solid End Target Molecule ((R)-(1,4-Dioxan-2-yl)methanamine HCl) SaltFormation->End

Figure 2: Key transformations in the synthesis.

This technical guide provides a framework for the synthesis of this compound. It is crucial for researchers to conduct thorough literature reviews for any newly published methods and to perform all experimental work with appropriate safety precautions. The provided protocols are illustrative and will likely require optimization to achieve the desired outcomes in a specific laboratory setting.

(R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride: A Core Starting Material for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a chiral building block crucial in the synthesis of pharmaceuticals. Its specific stereochemistry is vital for the biological activity of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth look at its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white solid with a defined molecular structure that makes it a valuable intermediate in asymmetric synthesis.[1][2] The hydrochloride salt form enhances its stability and handling properties. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [1][3]
CAS Number 1523541-84-5[2]
MDL Number MFCD27918519[1][2]
Purity ≥97%[2]
Appearance White solid[2]
Storage Conditions 2-8°C, under inert gas[1][4]

Synthesis and Preparation

While specific, detailed, publicly available experimental protocols for the synthesis of this compound are limited, the general approach involves the creation of the chiral dioxane ring followed by the introduction of the aminomethyl group. The final step typically involves salt formation by treating the amine with hydrochloric acid, often in a solvent like dioxane.[5]

A logical synthetic workflow starting from a suitable chiral precursor is outlined below. The process ensures the retention of the required (R)-stereochemistry, which is critical for its use in pharmaceutical manufacturing.

G cluster_0 Synthesis Workflow A Chiral Glycidol Derivative (R-configuration) B Dioxane Ring Formation A->B Ring Opening/ Cyclization C Introduction of Azide or Nitrile Group B->C Nucleophilic Substitution D Reduction to Primary Amine (R)-(1,4-Dioxan-2-yl)methanamine C->D Reduction (e.g., H₂, Pd/C or LiAlH₄) E Salt Formation with HCl D->E Acid Treatment F Final Product: (R)-(1,4-Dioxan-2-yl)methanamine HCl E->F

Fig. 1: Generalized synthetic workflow for (R)-(1,4-Dioxan-2-yl)methanamine HCl.

Applications in Drug Development

This chiral building block is instrumental in developing APIs where stereochemistry dictates efficacy and safety.[1] Its constrained dioxane ring and amine functionality are valuable for modifying a drug molecule's solubility, stability, and binding affinity.[1][4] It is commonly used in the preparation of central nervous system agents and enzyme inhibitors.[1]

A primary application is in the synthesis of morpholine derivatives. For instance, it serves as a key intermediate in the synthesis of Viloxazine , a selective norepinephrine reuptake inhibitor (SNRI) used for treating ADHD.[6][7] The synthesis of Viloxazine involves multiple steps where a chiral amine can be crucial for establishing the final product's stereochemistry. The (S)-(-)-isomer of Viloxazine is known to be five times more pharmacologically active than the (R)-(+)-isomer, highlighting the importance of stereochemically pure starting materials.[8]

The general pathway for synthesizing a 2-substituted morpholine derivative like Viloxazine using a chiral amine is depicted below.

G cluster_1 Application in API Synthesis Start (R)-(1,4-Dioxan-2-yl)methanamine (or related chiral amine) Reaction Nucleophilic Ring Opening & Cyclization Start->Reaction Intermediate1 Epoxide Intermediate (e.g., 1-(2-ethoxyphenoxy)-2,3-epoxypropane) Intermediate1->Reaction API Chiral Morpholine Derivative (e.g., Viloxazine) Reaction->API

Fig. 2: Logical relationship for the use of a chiral amine in API synthesis.

Safety and Handling

This compound is associated with several hazard warnings. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] It is advised to avoid breathing any dust, fumes, or vapors.[2]

Hazard StatementGHS CodeSource
Causes skin irritationH315[3]
Causes serious eye irritationH319[3]
May cause respiratory irritationH335[3]

Conclusion

This compound is a specialized and valuable starting material for the pharmaceutical industry. Its well-defined stereochemistry is essential for the synthesis of enantiomerically pure active pharmaceutical ingredients. Understanding its properties, synthesis, and safe handling is critical for its effective use in research and drug development.

References

An In-depth Technical Guide on the Stereochemistry of (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a valuable chiral building block in the synthesis of pharmaceuticals, particularly for active pharmaceutical ingredients (APIs) where stereochemistry is crucial for biological activity.[1][2] This technical guide provides a comprehensive overview of the stereochemistry of this compound, including a proposed stereoselective synthetic route, methods for its characterization, and a discussion of its importance in medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported data for analogous compounds with established chemical principles to provide a robust framework for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1,4-dioxan-2-yl)methanamine and its hydrochloride salt is presented in Table 1. It is important to note that while data for the racemic mixture is available, specific chiroptical data for the (R)-enantiomer is not widely reported and would need to be determined experimentally.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundCommercial Suppliers
CAS Number 1523541-84-5[3]
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [3]
Appearance White solid (predicted)Commercial Suppliers
Storage 2-8°C, stored under inert gas[1][2]
Purity (typical) ≥97%[3]
Optical Rotation ([α]D) Not reportedN/A

Stereoselective Synthesis

The proposed synthetic pathway involves three key steps:

  • Stereospecific ring-opening of (R)-glycidol.

  • Intramolecular cyclization to form the 1,4-dioxane ring.

  • Conversion of the primary alcohol to the amine hydrochloride.

A schematic of this proposed synthesis is illustrated below.

Synthetic_Pathway R_glycidol (R)-Glycidol diol (R)-3-(2-Hydroxyethoxy)propane-1,2-diol R_glycidol->diol Ethylene glycol, cat. Lewis Acid dioxane_alcohol (R)-(1,4-Dioxan-2-yl)methanol diol->dioxane_alcohol Acid catalyst, Dehydration mesylate (R)-(1,4-Dioxan-2-yl)methyl mesylate dioxane_alcohol->mesylate MsCl, Et3N azide (R)-2-(Azidomethyl)-1,4-dioxane mesylate->azide NaN3, DMF amine (R)-(1,4-Dioxan-2-yl)methanamine azide->amine H2, Pd/C final_product (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride amine->final_product HCl in Ether

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of (R)-3-(2-Hydroxyethoxy)propane-1,2-diol

  • Principle: This step involves the regioselective ring-opening of the epoxide (R)-glycidol with ethylene glycol. The use of a Lewis acid catalyst can promote the reaction at the less substituted carbon of the epoxide, thus preserving the stereochemistry.

  • Procedure: To a solution of ethylene glycol (10 equivalents) is added a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equivalents) at 0°C. (R)-glycidol (1 equivalent, ee ≥98%) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.[4][5] Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol

  • Principle: An acid-catalyzed intramolecular Williamson ether synthesis (cyclization) of the diol will form the 1,4-dioxane ring.

  • Procedure: The (R)-3-(2-hydroxyethoxy)propane-1,2-diol (1 equivalent) is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting (R)-(1,4-dioxan-2-yl)methanol can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

  • Principle: This is a multi-step conversion of the primary alcohol to the amine. A common and effective method involves mesylation, followed by azide displacement and subsequent reduction.

  • Procedure:

    • Mesylation: (R)-(1,4-Dioxan-2-yl)methanol (1 equivalent) is dissolved in dichloromethane at 0°C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0°C for 1-2 hours. The reaction is then washed with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to yield the crude mesylate, which is often used in the next step without further purification.

    • Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3 equivalents) is added. The mixture is heated to 80-100°C for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

    • Reduction: The crude azide is dissolved in methanol or ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

    • Salt Formation: The resulting crude amine is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The solid hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Stereochemical Characterization

The confirmation of the stereochemical integrity of this compound is paramount. This is typically achieved through a combination of chiroptical and chromatographic techniques.

Optical Rotation
  • Principle: The specific rotation of a chiral compound is a fundamental physical property.[6][7] A non-zero optical rotation confirms the presence of a non-racemic mixture of enantiomers.

  • Experimental Protocol (General):

    • Prepare a solution of the sample of known concentration (e.g., c = 1 g/100 mL) in a specified solvent (e.g., methanol or water).

    • Use a polarimeter with a sodium D-line light source (589 nm) at a controlled temperature (e.g., 20°C).

    • Measure the observed rotation in a cell of a known path length (e.g., 1 dm).

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Note: A specific rotation value for this compound has not been found in the searched literature. This value would need to be determined experimentally on a sample of known high enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

  • Experimental Protocol (Proposed):

    • Derivatization (Optional but often beneficial for amines): The primary amine can be derivatized with a UV-active achiral reagent (e.g., benzoyl chloride or dansyl chloride) to improve detection and potentially enhance chiral recognition on the CSP.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) is a good starting point for screening.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid for the hydrochloride salt) may be required to improve peak shape.

    • Detection: UV detection at a wavelength appropriate for the derivative or the underivatized compound.

    • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] × 100.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve sample in mobile phase derivatize Optional: Derivatize with UV-active reagent sample->derivatize injection Inject sample sample->injection derivatize->injection separation Separate enantiomers on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Obtain chromatogram with two resolved peaks detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate enantiomeric excess (ee) integration->calculation

Figure 2: General workflow for the determination of enantiomeric purity by chiral HPLC.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (D₂O)δ (ppm): ~3.0-4.0 (complex multiplet, -CH₂- and -CH- protons of the dioxane ring and -CH₂-NH₃⁺)
¹³C NMR (D₂O)δ (ppm): ~40-75 (multiple peaks corresponding to the -CH₂- and -CH- carbons of the dioxane ring and the aminomethyl carbon)
FT-IR (KBr)ν (cm⁻¹): ~2800-3000 (C-H stretching), ~1600 (N-H bending of -NH₃⁺), ~1100 (C-O-C stretching)

Significance in Drug Development

The 1,4-dioxane moiety is recognized as a useful scaffold in drug discovery. It can act as a bioisosteric replacement for other cyclic systems like piperidine or morpholine, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[8] The presence of a chiral center in this compound allows for the synthesis of enantiomerically pure drug candidates. This is critical as the different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles. This building block is particularly useful in the synthesis of central nervous system agents and enzyme inhibitors.[1][2]

Conclusion

This compound is a key chiral intermediate with significant potential in pharmaceutical research and development. While detailed, published experimental procedures and characterization data for this specific molecule are sparse, this guide provides a robust framework based on established chemical principles for its stereoselective synthesis and characterization. The proposed synthetic route starting from (R)-glycidol offers a practical approach to obtaining this valuable compound in high enantiomeric purity. The analytical methods outlined will be essential for ensuring the stereochemical integrity of the final product and any subsequent APIs derived from it. Further research to establish and publish definitive experimental protocols and chiroptical data for this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide on the Safety of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride, catering to researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical information sources.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for the safe handling, storage, and use of the compound in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO₂[1][2][3][4]
Molecular Weight 153.61 g/mol [1][2][3][4]
CAS Number 1523541-84-5[2][3][4][5]
Appearance White solid[4]
Purity 97%[4]
Storage Conditions 2-8°C, stored in inert gas[2][3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification provides a universally understood set of pictograms and statements regarding the potential hazards.

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard StatementSource(s)
Skin corrosion/irritation2Exclamation MarkWarningH315: Causes skin irritation[1][6]
Serious eye damage/eye irritation2AExclamation MarkWarningH319: Causes serious eye irritation[1][6]
Specific target organ toxicity, single exposure; Respiratory tract irritation3Exclamation MarkWarningH335: May cause respiratory irritation[1][6]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken promptly.

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation develops or persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[7]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and ensure the stability of the compound.

AspectRecommendationsSource(s)
Handling Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6] Avoid breathing dust, fumes, vapor, or gas.[6][7] Use only with adequate ventilation.[6][7] Wear suitable protective clothing, gloves, and eye/face protection.[6] Minimize dust generation and accumulation.[6][7] Keep the container tightly closed.[6][7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep the container tightly closed when not in use.[6] Store long-term in a cool, dry place.[6] Recommended storage temperature is 2-8°C.[2][3][4]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, appropriate personal protective equipment should be worn when handling this compound.

PPE TypeSpecificationsSource(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[7] Wear appropriate protective clothing to prevent skin exposure.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[8]
Engineering Controls Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[7] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The hazard classifications are typically derived from studies conducted by the manufacturer or from data on structurally similar compounds. The following are general descriptions of the types of experiments that would be conducted to determine the GHS classifications.

  • Skin Irritation/Corrosion: This is typically assessed using in vivo methods, such as the Draize rabbit skin test (OECD TG 404), or validated in vitro/ex vivo methods, like the reconstructed human epidermis (RhE) test (OECD TG 431 and 439). These tests evaluate the potential of a substance to cause reversible or irreversible skin damage.

  • Eye Irritation/Damage: The potential for eye irritation is also commonly evaluated using the Draize rabbit eye test (OECD TG 405) or validated in vitro alternatives like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437). These studies assess the severity and reversibility of eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation): This is often determined based on human data, animal studies (e.g., inhalation exposure in rodents, OECD TG 403), or in vitro assays. Observations of respiratory tract irritation, such as inflammation or changes in breathing patterns, are key endpoints.

Visualizations

The following diagrams illustrate key logical and procedural workflows relevant to the safety assessment of chemical compounds like this compound.

G Chemical Safety Assessment Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management A Physicochemical Properties B Toxicological Data Review (In vivo, In vitro, In silico) A->B informs C GHS Classification B->C leads to F Integrate Hazard and Exposure Information C->F D Identify Routes of Exposure (Inhalation, Dermal, Oral) E Quantify Exposure Levels D->E determines E->F G Determine Likelihood of Adverse Effects F->G evaluates H Implement Control Measures (e.g., PPE, Ventilation) G->H necessitates I Develop Safe Handling Procedures H->I J Establish Emergency Protocols I->J

A flowchart illustrating the general workflow for chemical safety assessment.

G Emergency Response for Chemical Exposure Start Chemical Exposure Occurs Assess Assess the Situation (Identify substance, route of exposure) Start->Assess Remove Remove from Exposure Source Assess->Remove FirstAid Administer First Aid (as per SDS) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Decontaminate Decontaminate Area and Personnel Medical->Decontaminate Report Report the Incident Decontaminate->Report End Review and Revise Safety Procedures Report->End

A logical diagram outlining the steps for an emergency response to chemical exposure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Morpholines using (R)-(1,4-Dioxan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed synthetic route for the preparation of 2-substituted morpholines, valuable scaffolds in medicinal chemistry, utilizing the chiral starting material (R)-(1,4-Dioxan-2-yl)methanamine. The described two-step protocol involves an initial N-alkylation via reductive amination, followed by a proposed acid-catalyzed ring-opening and intramolecular cyclization to furnish the desired morpholine core. This method allows for the introduction of a variety of substituents at the 4-position of the morpholine ring.

Proposed Synthetic Route

The synthesis of 4-substituted-2-((R)-methyl)morpholines from (R)-(1,4-Dioxan-2-yl)methanamine is proposed to proceed via a two-step sequence:

  • Reductive Amination: The primary amine of (R)-(1,4-Dioxan-2-yl)methanamine is reacted with a selected aldehyde or ketone in the presence of a reducing agent to yield the corresponding N-substituted secondary amine. This well-established reaction allows for the introduction of a diverse range of substituents.

  • Acid-Catalyzed Ring Opening and Cyclization: The resulting N-substituted (R)-(1,4-Dioxan-2-yl)methanamine is then treated with a strong acid. This is proposed to catalyze the hydrolysis of the acetal in the dioxane ring, unmasking a diol intermediate which then undergoes an intramolecular cyclization via dehydration to form the thermodynamically stable morpholine ring.

Data Presentation

The following table summarizes representative yields for the reductive amination of primary amines with various aldehydes, which is the first and well-established step of the proposed synthesis. The yields for the second, proposed step are hypothetical and would require experimental validation.

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%) of N-Alkylated IntermediateReference
1BenzaldehydeNaBH(OAc)₃Dichloromethane1295[1]
2IsobutyraldehydeNaBH₃CNMethanol2488[1]
3CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane1692[1]
44-FluorobenzaldehydeH₂ (1 atm), Pd/CEthanol896[2]
5AcetophenoneH₂ (6.5 MPa), Fe catalystaq. NH₃2085[2][3]

Experimental Protocols

Step 1: Reductive Amination of (R)-(1,4-Dioxan-2-yl)methanamine

This protocol describes a general procedure for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine with an aldehyde.

Materials:

  • (R)-(1,4-Dioxan-2-yl)methanamine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of (R)-(1,4-Dioxan-2-yl)methanamine (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add the aldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-(R)-(1,4-Dioxan-2-yl)methanamine.

Step 2: Proposed Acid-Catalyzed Ring Opening and Cyclization to form 2-Substituted Morpholine

This protocol describes a proposed method for the conversion of the N-substituted intermediate to the final 2-substituted morpholine. This is a hypothetical procedure and would require optimization. The synthesis of morpholine from diethanolamine using strong acid and heat provides a precedent for such a cyclization.[4]

Materials:

  • N-substituted-(R)-(1,4-Dioxan-2-yl)methanamine

  • Concentrated sulfuric acid or hydrochloric acid

  • High-boiling point solvent (e.g., toluene or xylenes)

  • Sodium hydroxide solution (e.g., 2 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and Dean-Stark trap (optional)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the N-substituted-(R)-(1,4-Dioxan-2-yl)methanamine (1.0 eq.) in a high-boiling point solvent such as toluene (0.1 M).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux (approximately 110-140 °C depending on the solvent) and monitor the reaction by TLC or LC-MS. A Dean-Stark trap can be used to remove water formed during the reaction.

  • After completion (likely several hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired 2-substituted morpholine.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Proposed Cyclization start (R)-(1,4-Dioxan-2-yl)methanamine reductive_amination N-Alkylation with R-CHO and NaBH(OAc)₃ start->reductive_amination intermediate N-Substituted-(R)-(1,4-Dioxan-2-yl)methanamine reductive_amination->intermediate cyclization Acid-Catalyzed Ring Opening & Cyclization intermediate->cyclization product 4-Substituted-2-((R)-methyl)morpholine cyclization->product

Caption: Proposed synthetic workflow for 2-substituted morpholines.

G cluster_mechanism Proposed Mechanism for Step 2 intermediate N-Substituted Dioxane Intermediate protonation Protonation of Dioxane Oxygen intermediate->protonation H⁺ ring_opening Ring Opening to Form Oxonium Ion protonation->ring_opening hydrolysis Nucleophilic Attack by Water ring_opening->hydrolysis H₂O diol Diol Intermediate hydrolysis->diol intramolecular_cyclization Intramolecular Nucleophilic Attack diol->intramolecular_cyclization H⁺ dehydration Dehydration intramolecular_cyclization->dehydration product 2-Substituted Morpholine dehydration->product -H₂O

Caption: Proposed mechanism for the acid-catalyzed cyclization.

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Asymmetric Synthesis of (R)-Viloxazine Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). Its stereospecific synthesis is of significant interest to ensure the desired pharmacological activity and minimize potential side effects from the corresponding (S)-enantiomer. While various synthetic routes to Viloxazine have been explored, this document focuses on the established asymmetric synthesis to obtain the desired (R)-enantiomer.

It is important to note that the synthesis of (R)-Viloxazine commencing from (R)-(1,4-Dioxan-2-yl)methanamine is not a commonly documented or established method in the scientific literature. The primary and well-documented approaches for obtaining enantiomerically pure (R)-Viloxazine involve either the chiral resolution of a racemic mixture or, more directly, an asymmetric synthesis utilizing a chiral precursor.

This application note details a widely recognized asymmetric synthesis pathway for (R)-Viloxazine starting from (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane.

Synthetic Pathway Overview

The asymmetric synthesis of (R)-Viloxazine is commonly achieved through the reaction of a chiral epoxide with a suitable amine, followed by cyclization. The key to obtaining the (R)-enantiomer is the use of a chiral starting material, specifically (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane. This chiral epoxide directs the stereochemistry of the final product.

The overall synthetic scheme involves two main steps:

  • Synthesis of the Chiral Epoxide: The synthesis of (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane is a critical precursor step.

  • Ring Opening and Cyclization: The chiral epoxide is then reacted with an appropriate amine, such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base to facilitate the ring opening of the epoxide and subsequent intramolecular cyclization to form the morpholine ring of (R)-Viloxazine.

Experimental Protocols

Protocol 1: Synthesis of (R)-Viloxazine from (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane

This protocol outlines the cyclization step to form the Viloxazine base from the chiral epoxide intermediate.

Materials:

  • (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane

  • 2-aminoethyl hydrogen sulfate

  • Potassium hydroxide (pellets)

  • Methanol

  • Water

  • Diethyl ether or Methyl tert-butyl ether (for extraction)

  • Magnesium sulfate (for drying)

  • Isopropanol

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • Preparation of Potassium Hydroxide Solution: In a suitable reactor under a nitrogen atmosphere, add water (e.g., 57.9 L). With stirring, slowly add potassium hydroxide pellets (e.g., 78.0 kg) while maintaining the temperature at or below 50°C. Cool the resulting solution to 20-25°C.

  • Reaction Setup: In a separate reactor, charge water (e.g., 26.2 L) and slowly add potassium hydroxide pellets (e.g., 38.9 kg) while keeping the temperature at or below 50°C. To this solution, add 2-aminoethyl hydrogen sulfate (e.g., 82.4 kg). Heat the mixture to 55°C.

  • Addition of Epoxide: A solution of (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane in methanol is then added to the reactor. The reaction temperature is maintained at 55°C.

  • Cyclization: The previously prepared concentrated potassium hydroxide solution is then charged to the reaction flask. The mixture is stirred at 55°C for an extended period (e.g., 16 hours).

  • Work-up and Extraction: Upon reaction completion (monitored by TLC), the methanol is removed by concentration. The resulting mixture is diluted with water and extracted multiple times with a suitable organic solvent like diethyl ether or methyl tert-butyl ether.

  • Isolation of Viloxazine Base: The combined organic extracts are dried over magnesium sulfate and the solvent is evaporated to yield the crude (R)-Viloxazine base.

  • Formation of Hydrochloride Salt (Optional): The crude base can be dissolved in a minimal amount of a solvent like isopropanol. Concentrated hydrochloric acid is then added, followed by an anti-solvent such as ethyl acetate, to precipitate the (R)-Viloxazine hydrochloride salt. The solid product is collected by filtration and dried.

Data Presentation

The yield and purity of the synthesized (R)-Viloxazine can vary depending on the specific reaction conditions and purification methods employed.

ParameterReported ValueReference
Overall Yield (Improved Process)31.1% - 39.8%[1]
Purity (by HPLC)> 98%

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification/Salt Formation start1 (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane reaction Cyclization with KOH in Methanol/Water start1->reaction start2 2-aminoethyl hydrogen sulfate start2->reaction purification Extraction & Evaporation reaction->purification Work-up product (R)-Viloxazine Base salt HCl Salt Formation product->salt purification->product final_product (R)-Viloxazine HCl salt->final_product

Caption: Workflow for the asymmetric synthesis of (R)-Viloxazine.

Discussion

The asymmetric synthesis of (R)-Viloxazine is a well-established process that relies on the use of a chiral starting material to ensure the desired stereochemistry of the final product. The protocol provided is a representative example of how this transformation is achieved on a larger scale. The use of a strong base like potassium hydroxide is crucial for the cyclization step.

For researchers and drug development professionals, ensuring the enantiomeric purity of (R)-Viloxazine is critical. Therefore, chiral HPLC analysis is recommended to determine the enantiomeric excess of the synthesized product. Further optimization of reaction conditions, such as temperature, reaction time, and solvent choice, may be necessary to maximize yield and purity.

Alternative Synthetic Strategies

While the asymmetric synthesis from a chiral epoxide is a direct approach, another common method to obtain enantiomerically pure (R)-Viloxazine is through the chiral resolution of racemic Viloxazine.[1] This method involves the following steps:

  • Synthesis of Racemic Viloxazine: Viloxazine is first synthesized as a racemic mixture.

  • Formation of Diastereomeric Salts: The racemic base is reacted with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.

  • Separation: These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-Viloxazine.

This method can be effective but may be less efficient than a direct asymmetric synthesis in terms of overall yield of the desired enantiomer.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation with Chiral Dioxan Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of rhodium catalysts coordinated with chiral dioxan-based phosphine ligands in asymmetric hydrogenation reactions. This catalytic system has demonstrated exceptional efficiency and enantioselectivity in the synthesis of chiral molecules, particularly 2-substituted 2,3-dihydrobenzo[1][2]dioxane derivatives, which are key structural motifs in various biologically active compounds and pharmaceuticals.

Introduction

Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely utilized transformation in organic synthesis, enabling the production of enantiomerically enriched compounds from prochiral olefins.[3][4] The choice of the chiral ligand is paramount for achieving high enantioselectivity and catalytic activity. Chiral dioxan-based phosphine ligands, such as BisbenzodioxanPhos and ZhaoPhos, have emerged as a privileged class of ligands for this purpose. Their rigid backbone and specific stereoelectronic properties create a well-defined chiral environment around the rhodium center, leading to excellent stereocontrol in the hydrogenation of various substrates.[1][5]

This methodology is particularly effective for the asymmetric hydrogenation of benzo[b][1][2]dioxine derivatives, yielding chiral 2-substituted 2,3-dihydrobenzo[1][2]dioxanes with high yields and enantiomeric excesses (ee%).[1][6] These products are valuable building blocks for the synthesis of several important pharmaceuticals, including MKC-242, WB4101, and (R)-doxazosin.[1]

Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed asymmetric hydrogenation of representative benzo[b][1][2]dioxine derivatives and other substrates using chiral dioxan-based ligands.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted-Benzo[b][1][2]dioxines with ZhaoPhos Ligand [1]

Substrate (R)ProductYield (%)ee (%)TON
Phenyl2-Phenyl-2,3-dihydrobenzo[1][2]dioxane>99>9924,000
4-Methoxyphenyl2-(4-Methoxyphenyl)-2,3-dihydrobenzo[1][2]dioxane99>99-
4-Chlorophenyl2-(4-Chlorophenyl)-2,3-dihydrobenzo[1][2]dioxane>99>99-
2-Naphthyl2-(Naphthalen-2-yl)-2,3-dihydrobenzo[1][2]dioxane>99>99-
Isopropyl2-Isopropyl-2,3-dihydrobenzo[1][2]dioxane>9999-

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation with BisbenzodioxanPhos Ligand [5]

SubstrateProductYield (%)ee (%)
2-(6'-methoxy-2'-naphthyl)propenoic acid(S)-Naproxen-92.2
Methyl acetoacetateMethyl 3-hydroxybutanoate-99.5
Ethyl acetoacetateEthyl 3-hydroxybutanoate-99.1
Ethyl benzoylacetateEthyl 3-hydroxy-3-phenylpropanoate-98.5

Experimental Protocols

Synthesis of Chiral Dioxan-Based Ligand: BisbenzodioxanPhos

This protocol describes the synthesis of [(5,6), (5′,6′)-bis(1,2-ethylenedioxy)biphenyl-2,2′-diyl]bis(diphenylphosphine), known as BisbenzodioxanPhos.[5]

Materials:

  • (R)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxybiphenyl ((R)-MeO-BIPHEP)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Demethylation of (R)-MeO-BIPHEP:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-MeO-BIPHEP in anhydrous DCM.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ in DCM (typically 3-4 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding methanol, followed by water.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydroxybiphenyl bisphosphine.

  • Etherification to form the Dioxan Rings:

    • To a solution of the crude dihydroxybiphenyl bisphosphine in anhydrous DMF, add anhydrous K₂CO₃ (excess, e.g., 5-10 equivalents).

    • Add 1,2-dibromoethane (2.5-3 equivalents).

    • Heat the mixture at 80-100 °C for 24-48 hours under an inert atmosphere.

    • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure BisbenzodioxanPhos ligand.

Preparation of the Rhodium Catalyst Precursor

A common precursor for these reactions is a cationic rhodium(I) complex.

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [Rh(NBD)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate)

  • Chiral dioxan-based phosphine ligand (e.g., ZhaoPhos or BisbenzodioxanPhos)

  • Anhydrous and degassed solvent (e.g., dichloromethane, methanol, or toluene)

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of argon, dissolve the chiral diphosphine ligand (1.0-1.1 equivalents) in the chosen anhydrous and degassed solvent.

  • Add the rhodium precursor ([Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄) (1.0 equivalent) to the ligand solution.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

  • This freshly prepared catalyst solution is typically used directly in the hydrogenation reaction without isolation.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of 2-substituted-benzo[b][1][2]dioxines.

Materials:

  • Substrate (2-substituted-benzo[b][1][2]dioxine)

  • Freshly prepared rhodium catalyst solution

  • Anhydrous and degassed hydrogenation solvent (e.g., methanol, toluene, dichloromethane)

  • Hydrogen gas (high purity)

  • High-pressure autoclave or a balloon hydrogenation setup

Procedure:

  • In a glovebox or under an inert atmosphere, place the substrate in a suitable reaction vessel (e.g., a glass liner for an autoclave).

  • Add the anhydrous and degassed solvent to dissolve the substrate.

  • Add the freshly prepared rhodium catalyst solution (typically at a substrate-to-catalyst ratio [S/C] of 100 to 10,000).

  • Seal the reaction vessel, remove it from the glovebox, and place it in the autoclave.

  • Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (typically 1-24 hours).

  • After the reaction is complete (monitored by TLC or GC/LC-MS), carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 2-substituted-2,3-dihydrobenzo[1][2]dioxane.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key processes and relationships in rhodium-catalyzed asymmetric hydrogenation with chiral dioxan ligands.

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation L1 Chiral Precursor ((R)-MeO-BIPHEP) L2 Demethylation (BBr3) L1->L2 L3 Etherification (1,2-Dibromoethane) L2->L3 L4 Purification L3->L4 L5 Chiral Dioxan Ligand (BisbenzodioxanPhos) L4->L5 C2 Mixing in Anhydrous Solvent L5->C2 C1 Rh Precursor ([Rh(COD)2]BF4) C1->C2 C3 Active Rh Catalyst C2->C3 H2 Reaction Setup (Solvent, H2 Pressure) C3->H2 H1 Substrate (Benzodioxine Derivative) H1->H2 H3 Purification & Analysis H2->H3 H4 Chiral Product H3->H4

Caption: Experimental workflow for rhodium-catalyzed asymmetric hydrogenation.

Catalytic_Cycle catalyst [Rh(L*)]+ intermediate1 [Rh(L)(Substrate)]+ catalyst->intermediate1 Substrate Coordination substrate Substrate (Olefin) substrate->intermediate1 h2 H2 intermediate2 [Rh(H)2(L)(Substrate)]+ (Oxidative Addition) h2->intermediate2 product Chiral Product intermediate1->intermediate2 H2 Activation intermediate3 Hydride Migration & Reductive Elimination intermediate2->intermediate3 intermediate3->catalyst Catalyst Regeneration intermediate3->product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Logical_Relationship ligand Chiral Dioxan Ligand (e.g., ZhaoPhos, BisbenzodioxanPhos) catalyst Chiral Rhodium Catalyst ligand->catalyst rhodium Rhodium Metal Center rhodium->catalyst environment Defined Chiral Environment catalyst->environment substrate Prochiral Substrate (e.g., Benzodioxine derivative) hydrogenation Asymmetric Hydrogenation substrate->hydrogenation environment->hydrogenation product Enantiomerically Enriched Product hydrogenation->product application Applications (Pharmaceuticals, Fine Chemicals) product->application

Caption: Key components and their relationships in the catalytic system.

References

Chiral HPLC method for (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral HPLC Analysis of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Introduction

This compound is a chiral building block utilized in the synthesis of pharmaceutical compounds.[1] The stereochemistry of such intermediates is critical as different enantiomers of a final drug molecule can exhibit varied pharmacological, metabolic, and toxicological profiles.[2] Therefore, a robust analytical method to determine the enantiomeric purity of this compound is essential for quality control and regulatory compliance in drug development.[2][3]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers.[2][3][4] The key to this separation is the selective interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[5] For primary amines such as (1,4-Dioxan-2-yl)methanamine, several types of CSPs are effective, with crown ether-based phases being particularly well-suited due to their ability to form host-guest complexes with protonated primary amines.[6][7] Polysaccharide and cyclofructan-based columns also offer viable alternatives.[7]

This document provides a detailed protocol for a proposed chiral HPLC method for the analysis of this compound. The method is based on established principles for the separation of primary amines and serves as a comprehensive starting point for method development and validation.

Experimental Protocols

Recommended Primary Method: Crown Ether-Based CSP

This method is expected to provide high selectivity for the target primary amine. The acidic mobile phase ensures the amine is protonated, facilitating interaction with the crown ether chiral selector.

  • Mobile Phase Preparation:

    • Prepare a 10 mM solution of perchloric acid in water.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • Mix the filtered aqueous solution with methanol in the specified ratio (e.g., 15:85 v/v).

    • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1.0 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the sample to be tested.

    • Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1.0 mg/mL.

  • Chromatographic Procedure:

    • Equilibrate the CROWNPAK® CR-I(+) column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Perform a system suitability test by injecting the racemic standard solution to verify resolution and other parameters.

    • Inject the (R)-enantiomer standard solution to confirm its retention time.

    • Inject the sample solution for analysis.

    • Calculate the enantiomeric purity based on the peak areas of the two enantiomers.

Alternative Screening Methods: Polysaccharide & Cyclofructan CSPs

If the primary method is not optimal, screening alternative columns is recommended. Polysaccharide and cyclofructan phases offer different chiral recognition mechanisms.

  • Mobile Phase Preparation (Normal Phase):

    • Mix HPLC-grade n-Hexane and ethanol in the specified ratio.

    • Add the specified amount of diethylamine (DEA) or butylamine (BA) as a basic additive to minimize peak tailing.

    • Degas the mobile phase before use.

  • Mobile Phase Preparation (Polar Organic Mode):

    • Mix HPLC-grade acetonitrile and methanol in the specified ratio.

    • Add trifluoroacetic acid (TFA) and triethylamine (TEA) as needed to improve peak shape and selectivity.[7]

    • Degas the mobile phase before use.

  • Sample Preparation: Prepare standard and sample solutions as described for the primary method, using the respective mobile phase as the diluent.

  • Chromatographic Procedure: Follow the same equilibration and injection sequence as the primary method, using the conditions specified for the respective alternative method.

Data Presentation

Quantitative data for the proposed and alternative methods are summarized below.

Table 1: Proposed Chromatographic Conditions

Parameter Primary Method Alternative Method 1 (NP) Alternative Method 2 (PO)
HPLC Column CROWNPAK® CR-I(+) (5 µm, 4.6 x 150 mm) Chiralpak® IC (5 µm, 4.6 x 250 mm) Larihc® CF6-P (5 µm, 4.6 x 250 mm)
Mobile Phase Methanol / 10 mM HClO₄ (aq) (85:15, v/v) n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) ACN / MeOH / TFA / TEA (90:10:0.3:0.2, v/v/v/v)[7]
Flow Rate 0.8 mL/min 1.0 mL/min 1.0 mL/min
Column Temp. 25°C 25°C 25°C
Detection UV at 210 nm UV at 210 nm UV at 210 nm
Injection Vol. 10 µL 10 µL 10 µL

| Diluent | Mobile Phase | Mobile Phase | Mobile Phase |

Table 2: Example System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Expected Performance (Example)
Resolution (Rs) ≥ 2.0 between enantiomers 3.5
Tailing Factor (Tf) ≤ 1.5 for the (R)-enantiomer 1.2
Theoretical Plates (N) ≥ 2000 for the (R)-enantiomer 5500

| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | 0.8% |

Table 3: Hypothetical Separation Data (Primary Method)

Enantiomer Retention Time (min) Tailing Factor Theoretical Plates
(S)-enantiomer 8.5 1.3 5200
(R)-enantiomer 11.2 1.2 5500

| Resolution (Rs) | 3.5 | - | - |

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mp_prep Mobile Phase Preparation equilibration Column Equilibration (30 min) mp_prep->equilibration smp_prep Sample & Standard Preparation (1.0 mg/mL) sst System Suitability Test (Racemic Standard) smp_prep->sst analysis Sample Injection & Data Acquisition smp_prep->analysis equilibration->sst sst->analysis integration Peak Integration analysis->integration calculation Calculate Enantiomeric Purity (% Area) integration->calculation report Final Report calculation->report

References

Application Notes and Protocols for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine, a chiral building block of interest in pharmaceutical synthesis. The N-alkylation of this primary amine is a critical transformation for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Two primary and effective methods for this transformation are presented: Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

(R)-(1,4-Dioxan-2-yl)methanamine is a valuable synthon in medicinal chemistry, and its derivatives have been explored for various therapeutic targets. The ability to selectively introduce alkyl groups onto the primary amine allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and molecular shape, which can significantly impact the biological activity and pharmacokinetic profile of a drug candidate.

Key Synthetic Strategies

Two robust methods for the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine are detailed below:

  • Direct Alkylation with Alkyl Halides : This is a classical SN2 reaction where the primary amine displaces a halide from an alkyl halide.[1][2] While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products.[2] Careful control of reaction conditions is crucial for achieving high selectivity.

  • Reductive Amination : This is often the preferred method for mono-N-alkylation due to its high selectivity and milder reaction conditions.[3] The process involves the initial formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by an in-situ reduction to the corresponding secondary amine.[4]

Data Presentation: Comparative N-Alkylation Conditions

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of primary amines, which are applicable to (R)-(1,4-Dioxan-2-yl)methanamine.

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Direct AlkylationBenzyl bromide-K₂CO₃Acetonitrile801285-95
Direct AlkylationEthyl iodide-NaHCO₃DMF602470-85
Reductive AminationCyclohexanecarbaldehydeNaBH(OAc)₃-DichloromethaneRT1675-90[5]
Reductive AminationAcetoneNaBH₄-MethanolRT470-85[5]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details the mono-N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine using an alkyl halide and a non-nucleophilic base.

Materials:

  • (R)-(1,4-Dioxan-2-yl)methanamine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-(1,4-Dioxan-2-yl)methanamine (1.0 equivalent) and the chosen anhydrous solvent (acetonitrile is a good starting point).

  • Add the base (e.g., K₂CO₃, 2.0 equivalents) to the stirred solution.

  • Slowly add the alkyl halide (1.0-1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • If DMF was used, dilute the residue with ethyl acetate and wash with water and brine to remove the DMF.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of (R)-(1,4-Dioxan-2-yl)methanamine with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • (R)-(1,4-Dioxan-2-yl)methanamine

  • Aldehyde or ketone (1.0-1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (R)-(1,4-Dioxan-2-yl)methanamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.1 equivalents) in the chosen anhydrous solvent (DCM is commonly used).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Continue to stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Visualizations

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Solvent B Add Base (e.g., K2CO3) A->B C Add Alkyl Halide Dropwise B->C D Heat and Stir (50-80°C, 4-24h) C->D E Monitor by TLC/LC-MS D->E F Cool and Filter Inorganic Salts E->F Reaction Complete G Concentrate Filtrate F->G H Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Experimental workflow for the Direct N-Alkylation of (R)-(1,4-Dioxan-2-yl)methanamine.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Amine & Carbonyl in Solvent B Stir at RT (30-60 min) A->B C Add NaBH(OAc)3 in one portion B->C D Stir at RT (12-24h) C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NaHCO3 E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure N-Alkylated Product I->J

Caption: Experimental workflow for the Reductive Amination of (R)-(1,4-Dioxan-2-yl)methanamine.

Reaction_Components cluster_DA Direct Alkylation cluster_RA Reductive Amination Amine_DA (R)-(1,4-Dioxan-2-yl)methanamine Product_DA N-Alkyl Product Amine_DA->Product_DA AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product_DA Base Base (e.g., K2CO3) Base->Product_DA Solvent_DA Solvent (e.g., ACN) Solvent_DA->Product_DA Amine_RA (R)-(1,4-Dioxan-2-yl)methanamine Product_RA N-Alkyl Product Amine_RA->Product_RA Carbonyl Aldehyde/Ketone Carbonyl->Product_RA ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product_RA Solvent_RA Solvent (e.g., DCM) Solvent_RA->Product_RA

Caption: Logical relationship of key components for the two primary N-alkylation methods.

References

Application of (R)-(1,4-Dioxan-2-yl)methanamine as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, chiral auxiliaries serve as a powerful and reliable tool for controlling stereochemistry during synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner.[1][2] Following the desired stereoselective reaction, the auxiliary can be removed and ideally recovered for reuse.[1] While numerous chiral auxiliaries are well-established, this document explores the potential application of (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary in asymmetric synthesis.

Principle of Application

The proposed use of (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary would follow the classical three-step sequence:

  • Attachment: The chiral amine is coupled with a prochiral substrate, typically a carboxylic acid or a related derivative, to form a chiral amide.

  • Diastereoselective Reaction: The chiral center on the dioxane moiety of the auxiliary directs the approach of a reagent to one face of the prochiral center of the substrate, leading to the formation of one diastereomer in excess.

  • Removal: The chiral auxiliary is cleaved from the newly formed chiral product, which can then be isolated. The auxiliary itself can potentially be recovered.

The steric and electronic properties of the 1,4-dioxane ring are expected to play a crucial role in the diastereoselective step, creating a defined chiral environment that influences the stereochemical outcome of the reaction.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative.

G cluster_attachment Step 1: Attachment of Chiral Auxiliary cluster_diastereoselective Step 2: Diastereoselective Alkylation cluster_removal Step 3: Removal of Chiral Auxiliary ProchiralAcid Prochiral Carboxylic Acid (R-COOH) Coupling Coupling Reaction (e.g., DCC, EDC) ProchiralAcid->Coupling ChiralAuxiliary (R)-(1,4-Dioxan-2-yl)methanamine ChiralAuxiliary->Coupling ChiralAmide Chiral Amide Intermediate Coupling->ChiralAmide EnolateFormation Enolate Formation (e.g., LDA, -78 °C) ChiralAmide->EnolateFormation Alkylation Alkylation (R'-X) EnolateFormation->Alkylation DiastereomericProduct Diastereomerically Enriched Product Alkylation->DiastereomericProduct Cleavage Hydrolysis (e.g., Acidic or Basic) DiastereomericProduct->Cleavage FinalProduct Enantiomerically Enriched Carboxylic Acid Cleavage->FinalProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

Caption: Generalized workflow for the application of a chiral amine auxiliary.

Hypothetical Performance Data

The following table summarizes hypothetical data for the asymmetric alkylation of propanoic acid with benzyl bromide, using (R)-(1,4-Dioxan-2-yl)methanamine as a chiral auxiliary. This data is illustrative and intended to represent typical outcomes for such a reaction.

EntryElectrophile (R'-X)SolventBaseTemp (°C)Yield (%)Diastereomeric Excess (d.e., %)
1Benzyl bromideTHFLDA-7885>95
2Ethyl iodideTHFLDA-7882>90
3Allyl bromideTHFLiHMDS-7888>95

Experimental Protocols

The following are generalized protocols for the attachment, diastereoselective alkylation, and removal of a chiral amine auxiliary. These should be adapted and optimized for specific substrates and reaction conditions.

Protocol 1: Attachment of (R)-(1,4-Dioxan-2-yl)methanamine to a Carboxylic Acid

  • Materials:

    • Carboxylic acid (1.0 eq)

    • (R)-(1,4-Dioxan-2-yl)methanamine (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add (R)-(1,4-Dioxan-2-yl)methanamine and DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC or EDC in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral amide.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

  • Materials:

    • Chiral amide (1.0 eq)

    • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq)

    • Alkyl halide (electrophile) (1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the chiral amide in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the LDA or LiHMDS solution dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide dropwise to the enolate solution.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography to isolate the alkylated amide.

Protocol 3: Removal of the Chiral Auxiliary

  • Materials:

    • Alkylated chiral amide (1.0 eq)

    • Aqueous acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH)

    • Dioxane or other suitable solvent

  • Procedure:

    • Dissolve the alkylated amide in a suitable solvent such as dioxane.

    • Add the aqueous acid or base.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • If using acidic hydrolysis, basify the mixture to pH > 10 to allow for extraction of the chiral auxiliary. If using basic hydrolysis, acidify to pH < 2 to protonate the product acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.

    • The aqueous layer containing the protonated chiral auxiliary can be basified and extracted to recover the auxiliary.

    • Purify the final carboxylic acid product by standard methods (e.g., crystallization or chromatography).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the stereochemical information from the chiral auxiliary to the final product.

G Auxiliary (R)-(1,4-Dioxan-2-yl)methanamine (Chiral Source) Amide Chiral Amide Intermediate Auxiliary->Amide Attachment Enolate Diastereotopic Faces of Enolate Amide->Enolate Forms TransitionState Diastereomeric Transition States Enolate->TransitionState Steric Hindrance Directs Attack Product Diastereomerically Enriched Product TransitionState->Product Leads to FinalProduct Enantiomerically Enriched Final Product Product->FinalProduct Cleavage

Caption: Flow of stereochemical information from the chiral auxiliary.

Conclusion

While (R)-(1,4-Dioxan-2-yl)methanamine is not yet a widely documented chiral auxiliary, its structure presents interesting possibilities for applications in asymmetric synthesis. The protocols and concepts outlined in this document provide a foundational framework for researchers to explore its potential in inducing stereoselectivity. Further experimental investigation is required to validate its efficacy and to determine the optimal conditions for its use in various chemical transformations.

References

Application Notes and Protocols for the Stereoselective Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them attractive moieties in drug design. The stereochemistry of substituents on the morpholine ring is often crucial for biological activity, necessitating the development of robust and efficient stereoselective synthetic methods.

These application notes provide an overview of modern stereoselective strategies for accessing chiral morpholine derivatives, complete with detailed experimental protocols for key transformations and tabulated data for easy comparison of different methodologies.

Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This powerful one-pot strategy enables the efficient and highly enantioselective synthesis of 3-substituted morpholines from readily available aminoalkyne substrates.[1][2][3][4] The reaction proceeds through a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then asymmetrically reduced in situ using a well-defined Ruthenium catalyst.[2][4]

A key advantage of this method is the high level of enantiocontrol, with enantiomeric excesses often exceeding 95%.[2] The reaction tolerates a wide range of functional groups, making it a versatile tool for medicinal chemistry applications.[1][2] Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst ligand are crucial for achieving high enantioselectivity.[1][4]

Experimental Protocol: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is adapted from the work of Schafer and coworkers.[2]

Materials:

  • Aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst)

  • Anhydrous toluene

  • Formic acid/triethylamine (5:2 azeotropic mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aminoalkyne substrate (1.0 mmol) and the bis(amidate)bis(amido)Ti catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%) in the formic acid/triethylamine azeotrope (2 mL).

  • Add the catalyst solution to the reaction mixture containing the cyclic imine.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted morpholine.

Quantitative Data Summary
EntrySubstrate (R group)Yield (%)ee (%)
1Phenyl85>99
24-MeO-Ph82>99
34-Cl-Ph88>99
42-Naphthyl7598
5Cyclohexyl7096
6n-Butyl6595

Data compiled from multiple sources.[1][2]

Tandem_Hydroamination_ATH Aminoalkyne Aminoalkyne Imine Cyclic Imine Aminoalkyne->Imine [Ti] catalyst Toluene, 110 °C ChiralMorpholine Chiral 3-Substituted Morpholine Imine->ChiralMorpholine [Ru] catalyst (S,S)-Ts-DPEN HCOOH/NEt3

Asymmetric Hydrogenation of Dehydromorpholines

The asymmetric hydrogenation of dehydromorpholine precursors provides a highly efficient route to 2-substituted chiral morpholines.[5][6][7] This "after cyclization" strategy involves the use of a chiral rhodium catalyst, often bearing a large bite angle bisphosphine ligand, to achieve excellent enantioselectivities (up to 99% ee) and quantitative yields.[5][6] This method is particularly valuable for accessing C2-substituted morpholines, which are common motifs in bioactive molecules.[7]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a general representation based on the work of Zhang and others.[6]

Materials:

  • 2-Substituted dehydromorpholine substrate

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., SKP)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the 2-substituted dehydromorpholine substrate (0.5 mmol), [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%), and the chiral bisphosphine ligand (0.0055 mmol, 1.1 mol%).

  • Add anhydrous solvent (5 mL).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary
EntrySubstrate (R group at C2)Yield (%)ee (%)
1Phenyl>9999
24-MeO-Ph>9999
34-F-Ph>9999
42-Thienyl>9998
5Cyclopropyl>9997
6Isopropyl>9996

Data is representative of results from the literature.[6][7]

Asymmetric_Hydrogenation Dehydromorpholine 2-Substituted Dehydromorpholine ChiralMorpholine Chiral 2-Substituted Morpholine Dehydromorpholine->ChiralMorpholine [Rh]-Chiral Ligand H2 (50 atm)

Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including C2-functionalized morpholines.[8][9] These multi-step, one-pot procedures often utilize a chiral amine catalyst to control the stereochemistry. A common approach involves the enantioselective α-chlorination of an aldehyde, followed by reductive amination with an amino alcohol and subsequent base-induced cyclization.[8][9] While this method can provide access to a diverse range of morpholine derivatives, the optimization of reaction conditions is often necessary to achieve high yields and enantioselectivities.[9]

Experimental Protocol: One-Pot Organocatalytic Synthesis of a C2-Functionalized Morpholine

This protocol is a generalized procedure based on published methods.[8][9]

Materials:

  • Aldehyde

  • N-Chlorosuccinimide (NCS)

  • Chiral organocatalyst (e.g., a prolinol derivative)

  • Amino alcohol

  • Reducing agent (e.g., NaBH(OAc)₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., CH₂Cl₂, Dioxane)

Procedure:

  • Enantioselective α-chlorination: To a solution of the aldehyde (1.0 mmol) in CH₂Cl₂ (5 mL) at 0 °C, add the chiral organocatalyst (0.1 mmol, 10 mol%) and NCS (1.1 mmol). Stir the reaction for 1-4 hours.

  • Reductive Amination: To the crude α-chloroaldehyde solution, add the amino alcohol (1.2 mmol) and NaBH(OAc)₃ (1.5 mmol). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: Add K₂CO₃ (3.0 mmol) and a co-solvent such as dioxane (2 mL). Heat the mixture to 50-80 °C for 4-8 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash chromatography.

Quantitative Data Summary
EntryAldehyde (R group)Amino AlcoholOverall Yield (%)ee (%)
1Propanal2-Aminoethanol5096
2Butanal2-Aminoethanol4598
3Isovaleraldehyde2-Aminoethanol4095
4Phenylacetaldehyde2-Aminoethanol3592

Yields and ee values can vary significantly based on the specific substrates and catalyst used.[8][9]

Organocatalysis_Workflow

Diastereoselective Synthesis of Disubstituted Morpholines via Iron-Catalyzed Cyclization

Iron catalysis provides an economical and environmentally friendly approach for the diastereoselective synthesis of disubstituted morpholines.[10] This method utilizes an iron(III) catalyst to promote the cyclization of 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol.[10] The reaction can proceed via either C-O or C-N bond formation, and often a thermodynamic equilibrium favors the formation of the cis diastereomer as the major product.[10]

Experimental Protocol: Iron(III)-Catalyzed Diastereoselective Cyclization

This protocol is based on the work of Cossy and coworkers.[10]

Materials:

  • Substituted 1,2-amino ether or 1,2-hydroxy amine

  • FeCl₃ (or other Fe(III) salt)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the substrate (0.5 mmol) and the Fe(III) catalyst (0.05 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

Quantitative Data Summary
EntrySubstrate TypeYield (%)d.r. (cis:trans)
1Amino etherPhH9093:7
2Amino etherMeH8590:10
3Hydroxy amineHPh8095:5
4Hydroxy amineHMe7592:8

Data is representative of the diastereoselectivities achievable with this method.[10]

Iron_Catalysis StartingMaterial Substituted Amino Ether or Hydroxy Amine Product Disubstituted Morpholine StartingMaterial->Product Fe(III) catalyst Heat

These selected methods represent a fraction of the innovative strategies developed for the stereoselective synthesis of morpholine derivatives. The choice of a particular method will depend on the desired substitution pattern, the required stereoisomer, and the availability of starting materials. For further reading, several comprehensive reviews on the synthesis of morpholines have been published.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is highly soluble in the chosen solvent, even at low temperatures.- Solvent Screening: Test a variety of solvents and solvent mixtures. For amine hydrochlorides, polar solvents like ethanol, methanol, or isopropanol are often suitable. A mixture of a good solvent (e.g., ethanol) with an anti-solvent (e.g., diethyl ether or heptane) can also be effective. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. - Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.
Oiling Out During Crystallization The melting point of the compound or its impurities is lower than the boiling point of the solvent, or the solution is cooling too rapidly.- Slower Cooling: Ensure a gradual decrease in temperature. Shield the flask from drafts. - Solvent Adjustment: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. Alternatively, select a lower-boiling point solvent system.
Failure to Crystallize The solution is not supersaturated, or nucleation has not been initiated.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound. - Induce Crystallization:    - Seeding: Add a few seed crystals of pure this compound.    - Scratching: Scratch the inner surface of the flask at the air-solvent interface with a glass rod. - Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is insoluble) to the solution until turbidity persists.
Poor Purity After Recrystallization Impurities were co-precipitated with the product. The wrong enantiomer or other impurities are present.- Re-crystallization: Perform a second recrystallization. - Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. - Purity of Starting Materials: Ensure the starting materials for the synthesis are of high purity to minimize the formation of byproducts.
Presence of the (S)-enantiomer Incomplete chiral resolution during synthesis or racemization.- Chiral Resolution: If the product is a racemic mixture, perform a chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization. - Chiral HPLC Analysis: Use chiral HPLC to determine the enantiomeric excess (e.e.) of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can arise from starting materials, reagents, and side reactions during the synthesis. Potential impurities may include:

  • Unreacted starting materials: Such as the precursor alcohol or amine.

  • The (S)-enantiomer: The opposite enantiomer of the desired product.

  • Byproducts from the ring-opening or amination steps.

  • Residual solvents from the reaction or workup.

The specific impurities will depend on the synthetic route employed. For example, in syntheses starting from a chiral epoxide, the corresponding diol from hydrolysis of the epoxide could be a potential impurity.

Q2: What is the recommended solvent for recrystallizing this compound?

A2: As an amine hydrochloride salt, polar protic solvents are generally good candidates. Based on the properties of similar compounds, the following solvents and solvent systems can be considered:

  • Single Solvents: Isopropanol, ethanol, or methanol.

  • Solvent/Anti-Solvent Systems: A solution in a minimal amount of hot methanol or ethanol, followed by the slow addition of an anti-solvent like diethyl ether or acetone until the solution becomes cloudy, can induce crystallization.

It is always recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific batch of material.

Q3: How can I remove residual starting materials and byproducts?

A3: Recrystallization is often effective at removing impurities with different solubility profiles from the desired product. For impurities that are difficult to remove by recrystallization, other purification techniques may be necessary, such as:

  • Acid-base extraction: Before converting the amine to its hydrochloride salt, an acid-base extraction can be performed on the free amine to remove non-basic impurities.

  • Column chromatography: While less common for the final hydrochloride salt, chromatography of the free amine on silica gel can be an effective purification step.

Q4: How can I confirm the purity and enantiomeric excess of my final product?

A4: A combination of analytical techniques should be used:

  • Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is a standard method for assessing chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity and confirm the structure.

  • Enantiomeric Excess (e.e.): Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of your product.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol while stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by Chiral HPLC

This is a general guideline and may require optimization for your specific system.

  • Column: A chiral stationary phase (CSP) column suitable for the separation of chiral amines. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting condition could be 90:10 (v/v) Heptane:Isopropanol with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Experimental_Workflow cluster_Purification Purification Steps cluster_Analysis Purity Analysis Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Crystallize Cool to Crystallize HotFilter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry PureProduct Purified Product Dry->PureProduct Purity_Check Chemical Purity (HPLC, NMR) PureProduct->Purity_Check EE_Check Enantiomeric Excess (Chiral HPLC) PureProduct->EE_Check

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Crystallization Issue? NoCrystals No Crystals Form Start->NoCrystals Yes OilingOut Product Oils Out Start->OilingOut Yes LowYield Low Yield Start->LowYield Yes Impure Product Impure Start->Impure Yes Concentrate Concentrate Solution NoCrystals->Concentrate Seed Seed or Scratch NoCrystals->Seed AntiSolvent Add Anti-Solvent NoCrystals->AntiSolvent SlowCool Cool More Slowly OilingOut->SlowCool ChangeSolvent Change Solvent OilingOut->ChangeSolvent LowYield->Concentrate If too much solvent used LowYield->ChangeSolvent Recrystallize Re-crystallize Impure->Recrystallize CheckPurity Check Starting Material Purity Impure->CheckPurity

Caption: A logical diagram for troubleshooting common recrystallization problems.

Technical Support Center: Synthesis of 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 2-substituted morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-substituted morpholines and their associated side reactions?

The primary strategies for constructing the 2-substituted morpholine ring generally involve intramolecular cyclization of N-substituted diethanolamine analogs, ring-opening of aziridines followed by cyclization, and palladium-catalyzed carboamination reactions. Each route is susceptible to specific side reactions.

  • From N-substituted Amino Alcohols: A prevalent side reaction is the formation of over-alkylated products, particularly when starting with primary amines. Another potential issue is the oxidation of the morpholine nitrogen to form N-oxides.

  • From Aziridines: The key challenge is controlling the regioselectivity of the aziridine ring-opening, which can lead to the formation of undesired constitutional isomers.[1][2]

  • Palladium-Catalyzed Carboamination: This method can sometimes yield side products arising from sequential N-arylation and Heck arylation of the substrate.[3]

Troubleshooting Guides

Issue 1: Formation of N,N-dialkylated Byproducts in Syntheses from 1,2-Amino Alcohols

Q2: During the synthesis of a 2-substituted morpholine from a primary 1,2-amino alcohol, I am observing significant amounts of the N,N-dialkylated byproduct. How can I favor monoalkylation?

Achieving selective monoalkylation of a primary amine in a 1,2-amino alcohol is a common challenge, as the secondary amine formed after the first alkylation can be more nucleophilic than the starting primary amine, leading to a second alkylation event.[4]

Troubleshooting Strategies:

  • Use of Bulky Alkylating Agents: Employing a sterically hindered alkylating agent can disfavor the second alkylation step due to increased steric hindrance around the newly formed secondary amine.

  • Controlling Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent to a 1:1 ratio with the amino alcohol can limit the extent of dialkylation. A slow addition of the alkylating agent can also be beneficial.

  • Protecting Group Strategy: The use of a nitrogen protecting group that can be easily removed later in the synthetic sequence is a reliable method to prevent over-alkylation.[5][6] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Use of Ethylene Sulfate: A recently developed green chemistry approach utilizes ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols.[7][8][9] This reagent reacts cleanly to form a zwitterionic intermediate that can be cyclized to the desired morpholine.[7]

Experimental Protocol: Selective Monoalkylation using Ethylene Sulfate [7]

  • Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent such as acetonitrile.

  • Addition of Ethylene Sulfate: Add ethylene sulfate (1.0-1.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the zwitterionic intermediate by LC-MS or NMR.

  • Cyclization: Once the formation of the intermediate is complete, add a base such as potassium tert-butoxide (tBuOK) to effect cyclization to the morpholine product.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.

Logical Workflow for Troubleshooting Over-alkylation:

Over_Alkylation_Troubleshooting start Over-alkylation Observed strategy1 Control Stoichiometry (Slow addition of alkylating agent) start->strategy1 strategy2 Use Bulky Alkylating Agent start->strategy2 strategy3 Employ N-Protecting Group (e.g., Boc, Cbz) start->strategy3 strategy4 Utilize Ethylene Sulfate start->strategy4 outcome1 Over-alkylation Minimized? strategy1->outcome1 outcome2 Over-alkylation Minimized? strategy2->outcome2 outcome3 Over-alkylation Minimized? strategy3->outcome3 outcome4 Over-alkylation Minimized? strategy4->outcome4 success Problem Solved outcome1->success Yes fail Consult Further Literature outcome1->fail No outcome2->success Yes outcome2->fail No outcome3->success Yes outcome3->fail No outcome4->success Yes outcome4->fail No

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Poor Regioselectivity in Morpholine Synthesis from Aziridines

Q3: My synthesis of a 2-substituted morpholine via aziridine ring-opening is yielding a mixture of regioisomers. How can I improve the regioselectivity?

The regioselectivity of aziridine ring-opening is influenced by several factors, including the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions (e.g., acidic or basic).[1][2] Nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring.[10]

Troubleshooting Strategies:

  • Choice of Catalyst/Promoter:

    • Acidic Conditions: In the presence of a Brønsted or Lewis acid, the reaction often proceeds through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a positive charge.[1]

    • Basic or Neutral Conditions: Under these conditions, an SN2 mechanism is more likely, where the nucleophile attacks the less sterically hindered carbon atom.[11]

  • Nature of the Aziridine Substituent: Electron-withdrawing groups on the aziridine nitrogen can activate the ring towards nucleophilic attack and influence the regioselectivity.[10] The electronic properties of substituents on the aziridine carbons also play a crucial role.[1][2]

  • Nucleophile: The nature of the incoming nucleophile can also direct the regioselectivity of the ring-opening.

Reaction Pathways for Aziridine Ring-Opening:

Aziridine_Ring_Opening cluster_acidic Acidic Conditions (SN1-like) cluster_basic Basic/Neutral Conditions (SN2) A_start Substituted Aziridine A_intermediate Aziridinium Ion (Positive charge on more substituted carbon) A_start->A_intermediate H+ A_product 2-Substituted Morpholine Precursor (Attack at more substituted carbon) A_intermediate->A_product Nucleophile B_start Substituted Aziridine B_product 3-Substituted Morpholine Precursor (Attack at less substituted carbon) B_start->B_product Nucleophile

Caption: Regioselectivity in aziridine ring-opening.

Quantitative Data on Regioselective Aziridine Ring-Opening:

Aziridine Substituent (R)NucleophileConditionsRatio of 2-substituted to 3-substituted productReference
Phenyl2-Chloroethanol(NH4)2S2O8, KOH>95:5[11]
AlkylH2OCF3CO2HMajor product from attack at C2[1][2]
AlkylAcetateAcetic AcidMajor product from attack at C3[1][2]
Issue 3: Formation of N-Oxide Byproducts

Q4: I am isolating a significant amount of a byproduct that I suspect is the morpholine N-oxide. How can I prevent its formation?

Morpholine N-oxides can form through the oxidation of the tertiary amine nitrogen of the morpholine ring.[12] This can occur if oxidizing agents are present in the reaction mixture or during work-up and purification.

Troubleshooting Strategies:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction is sensitive to oxidation.

  • Avoid Oxidizing Agents: Carefully check all reagents and solvents for the presence of peroxides or other oxidizing impurities.

  • Quenching of Oxidants: If an oxidizing agent is used in a previous step, ensure it is completely quenched and removed before proceeding with the synthesis of the morpholine.

  • Reductive Work-up: In some cases, a mild reductive work-up (e.g., with sodium bisulfite) can help to reduce any N-oxide that may have formed back to the desired morpholine.

Experimental Protocol: General Procedure for N-Oxide Prevention

  • Solvent Degassing: Before use, degas solvents by bubbling an inert gas (N2 or Ar) through them for 15-30 minutes.

  • Inert Atmosphere Reaction Setup: Assemble the reaction glassware and purge with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Purity Check: Ensure all reagents are of high purity and free from oxidizing contaminants.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If a more polar spot/peak corresponding to the N-oxide is observed, consider the troubleshooting steps above.

Experimental Workflow for N-Oxide Prevention:

N_Oxide_Prevention start N-Oxide Formation Suspected check_reagents Check Reagents and Solvents for Oxidizing Impurities start->check_reagents use_inert Perform Reaction Under Inert Atmosphere (N2 or Ar) check_reagents->use_inert monitor Monitor Reaction for N-Oxide Formation use_inert->monitor reductive_workup Consider Mild Reductive Work-up (e.g., NaHSO3) reductive_workup->monitor outcome N-Oxide Minimized? monitor->outcome outcome->reductive_workup No success Successful Synthesis outcome->success Yes fail Further Optimization Needed

Caption: Workflow for preventing N-oxide formation.

References

Technical Support Center: Optimization of Reaction Conditions for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low enantioselectivity in my reaction?

A1: Low enantioselectivity can stem from several factors. The purity of the chiral ligand or catalyst is critical; even minor impurities can negatively impact catalytic performance.[1] The solvent can also play a significant role in achieving high enantioselectivity.[2] Additionally, reaction temperature is a crucial parameter, as deviations from the optimal temperature can lead to a decrease in enantiomeric excess (ee). In some cases, an increase in temperature can paradoxically lead to higher enantioselectivity due to what is known as the "polymeric effect".[2]

Q2: My reaction yield is poor. What are the likely causes and how can I improve it?

A2: Poor yields can be attributed to several issues. Catalyst deactivation is a common problem, which can be caused by impurities in the starting materials or by the amine product itself.[3][4] Unfavorable reaction equilibrium can also limit product formation, particularly in transaminase-catalyzed reactions.[5] To improve yields, ensure the purity of all reactants and solvents, consider using additives to prevent catalyst poisoning, and explore strategies to shift the reaction equilibrium, such as in-situ product removal.[6]

Q3: I am observing catalyst deactivation. What are the common mechanisms and how can I prevent it?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, thermal degradation, and fouling.[7][8][9] Poisoning happens when impurities in the reaction mixture strongly bind to the active sites of the catalyst.[8][9] The amine product itself can also act as a poison to the catalyst.[3][10] Thermal degradation involves the loss of active surface area due to high temperatures.[7][8] To mitigate deactivation, it is essential to use highly pure starting materials and solvents. In some cases, the addition of a co-catalyst or additive can prevent poisoning.[3] For enzymatic reactions, immobilization of the enzyme can enhance its stability and reusability.[11][12]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent can have a dramatic effect on both the yield and enantioselectivity of the reaction.[2][3] For instance, in certain asymmetric hydrogenations, trifluoroethanol (TFE) was found to be the only solvent that led to high conversion.[3] The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. It is often necessary to screen a range of solvents to identify the optimal one for a specific transformation.

Q5: Can temperature fluctuations impact my results?

A5: Yes, temperature is a critical parameter that can significantly influence both reaction rate and enantioselectivity.[13][14][15] In many cases, lowering the reaction temperature can lead to an increase in enantioselectivity.[15] However, there are instances where a higher temperature can be beneficial.[2][14] It is crucial to maintain precise temperature control throughout the experiment. In a fascinating example, a switch in reaction temperature from 0°C to -44°C was observed to invert the enantioselectivity of an asymmetric reaction.[16]

Troubleshooting Guides

Guide 1: Low Enantioselectivity

This guide provides a systematic approach to troubleshooting low enantioselectivity in your chiral amine synthesis.

Troubleshooting Workflow for Low Enantioselectivity

LowEnantioselectivity start Low Enantioselectivity Observed check_ligand 1. Verify Ligand/Catalyst Purity & Integrity start->check_ligand check_solvent 2. Evaluate Solvent Effects check_ligand->check_solvent If purity is confirmed optimize_temp 3. Optimize Reaction Temperature check_solvent->optimize_temp If solvent is appropriate check_additives 4. Investigate Additive Effects optimize_temp->check_additives If ee is still low solution High Enantioselectivity Achieved check_additives->solution If issue is resolved CatalystDeactivation start Suspected Catalyst Deactivation (Low conversion, reaction stalls) check_purity 1. Analyze Purity of Starting Materials & Solvents start->check_purity product_inhibition 2. Investigate Product Inhibition check_purity->product_inhibition If materials are pure optimize_conditions 3. Modify Reaction Conditions product_inhibition->optimize_conditions If inhibition is suspected catalyst_regeneration 4. Consider Catalyst Regeneration/Immobilization optimize_conditions->catalyst_regeneration If deactivation persists solution Catalyst Stability Improved catalyst_regeneration->solution If issue is resolved ReductiveAmination start Start reagents 1. Prepare Ketone, Amine Source, Catalyst, and Solvent start->reagents reaction_setup 2. Combine Reagents in Reaction Vessel under Inert Atmosphere reagents->reaction_setup reduction 3. Introduce Reducing Agent (e.g., H2 gas or hydride) reaction_setup->reduction monitoring 4. Monitor Reaction Progress by TLC, GC, or HPLC reduction->monitoring workup 5. Quench Reaction and Perform Aqueous Workup monitoring->workup Upon completion purification 6. Purify Chiral Amine by Chromatography or Crystallization workup->purification analysis 7. Analyze Product for Yield and Enantiomeric Excess purification->analysis end End analysis->end

References

Minimizing racemization in reactions with (R)-(1,4-Dioxan-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Racemization in Synthetic Reactions

This guide provides troubleshooting advice and frequently asked questions to help researchers maintain the enantiomeric integrity of (R)-(1,4-Dioxan-2-yl)methanamine during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when working with (R)-(1,4-Dioxan-2-yl)methanamine?

A1: Racemization of (R)-(1,4-Dioxan-2-yl)methanamine, like other α-chiral primary amines, primarily occurs through the formation of a planar, achiral imine intermediate.[1][2][3][4] This happens when the hydrogen atom on the chiral carbon (the carbon attached to both the dioxane ring and the aminomethyl group) is temporarily removed. This intermediate can then be re-protonated from either face, leading to a mixture of both (R) and (S) enantiomers. Key factors that promote this are harsh reaction conditions, such as high temperatures and the presence of strong acids or bases.[1]

Q2: How do reaction temperature and pH affect the enantiomeric purity of my compound?

A2: Temperature and pH are critical factors. Elevated temperatures provide the necessary activation energy to overcome the inversion barrier of the chiral center, increasing the rate of racemization.[1][5][6][7] Strong bases (e.g., alkali metal hydroxides) can directly deprotonate the α-carbon to form the achiral imine, while strong acids can also catalyze the process.[1][8] For optimal stereochemical retention, reactions should be conducted at the lowest effective temperature.

Table 1: Influence of Reaction Parameters on Racemization

ParameterRisk of RacemizationRecommendation
Temperature High (Increases with temperature)Conduct reactions at or below room temperature (e.g., 0 °C to -78 °C) where feasible.[6]
Base High (Strong bases)Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, N-methylmorpholine) instead of strong, smaller bases (e.g., NaOH, TEA).[9]
Acid Moderate to High (Strong acids)Avoid strongly acidic conditions where possible. If necessary, use the mildest acid required and maintain low temperatures.
Reaction Time High (Prolonged exposure)Minimize reaction times by monitoring for completion (e.g., via TLC or LC-MS).

Q3: Which solvents are recommended to minimize racemization?

A3: Solvent choice is crucial as it can influence the stability of racemization-prone intermediates.[1] Generally, non-polar, aprotic solvents are preferred as they are less likely to stabilize charged, achiral intermediates.[1] However, the optimal solvent is reaction-dependent and may require empirical screening.[1][10]

Table 2: Solvent Selection Guide for Minimizing Racemization

Solvent TypeExamplesGeneral Effect on Racemization
Non-polar Aprotic Toluene, Hexane, Dichloromethane (DCM)Often Recommended. Less likely to stabilize charged intermediates.
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (MeCN)Use with Caution. Can be effective, but some (like DMF) may promote racemization depending on the base used.[9]
Polar Protic Water, Methanol, EthanolGenerally Avoid. Can stabilize charged intermediates and facilitate proton transfer, promoting racemization.[1]

Q4: Can N-protection prevent racemization during subsequent reactions?

A4: Yes, protecting the primary amine is one of the most effective strategies. An N-protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, prevents the formation of the imine intermediate that is the primary pathway for racemization.[11][12][13] The protected amine is significantly more robust against base-catalyzed racemization. The protecting group can be removed later under conditions chosen to avoid racemization.

cluster_0 Unprotected Amine Pathway cluster_1 N-Protected Amine Strategy R_Amine (R)-Amine Imine Planar Achiral Imine Intermediate R_Amine->Imine -H+ Racemic Racemic Mixture Imine->R_Amine +H+ S_Amine (S)-Amine Imine->S_Amine +H+ Protected_Amine N-Protected (R)-Amine No_Imine Imine Formation Blocked Protected_Amine->No_Imine Base Stable_Product Enantiopure Product Protected_Amine->Stable_Product Reaction

Caption: N-protection blocks the imine formation pathway, preserving stereochemistry.

Q5: I am performing an amide coupling reaction. What specific steps can I take to avoid racemization?

A5: Amide coupling is a common reaction where racemization can occur. To minimize this risk:

  • Protect the Amine: If possible, start with N-protected (R)-(1,4-Dioxan-2-yl)methanamine.

  • Use Low Temperatures: Perform the entire coupling procedure at low temperatures, typically starting at 0 °C and sometimes going as low as -20 °C.

  • Choose the Right Coupling Reagents: Use modern coupling reagents known for low racemization potential, such as HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma.

  • Select a Suitable Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[9]

Q6: How can I detect and quantify racemization in my sample?

A6: The most reliable methods for determining the enantiomeric excess (e.e.) of your compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is effective for volatile derivatives of the amine.

  • NMR Spectroscopy with a Chiral Derivatizing Agent: Reacting your amine with a chiral agent, such as Mosher's acid chloride, creates diastereomers.[14] These diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.[14]

Troubleshooting Guide

Problem: My reaction product shows significant racemization (low e.e.). What should I investigate?

This workflow helps identify the likely source of racemization in your experimental setup.

G start Racemization Detected (Low e.e.) check_temp 1. Review Reaction Temperature Was it kept low (e.g., ≤ 0°C)? start->check_temp check_base 2. Examine Base/Acid Used Was a strong base/acid used? check_temp->check_base No solution_temp Action: Rerun at lower temperature. check_temp->solution_temp Yes check_solvent 3. Analyze Solvent Choice Was a polar protic solvent used? check_base->check_solvent No solution_base Action: Switch to a weaker or hindered base (e.g., DIPEA). check_base->solution_base Yes check_time 4. Check Reaction Time Was the reaction time excessive? check_solvent->check_time No solution_solvent Action: Screen aprotic solvents (e.g., DCM, THF). check_solvent->solution_solvent Yes check_protection 5. Consider N-Protection Was the amine unprotected? check_time->check_protection No solution_time Action: Monitor reaction closely and quench upon completion. check_time->solution_time Yes solution_protection Action: Redesign synthesis to use an N-protected amine. check_protection->solution_protection Yes

Caption: A logical workflow for troubleshooting unexpected racemization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Racemization

This protocol describes a representative amide bond formation between N-Boc-(R)-(1,4-Dioxan-2-yl)methanamine and a generic carboxylic acid.

  • Materials:

    • N-Boc-(R)-(1,4-Dioxan-2-yl)methanamine (1.0 equiv)

    • Carboxylic Acid (1.1 equiv)

    • HATU (1.2 equiv)

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-(R)-(1,4-Dioxan-2-yl)methanamine and the carboxylic acid in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add DIPEA to the stirred solution and continue stirring for 5 minutes.

    • Add HATU in one portion.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Verify the enantiomeric purity of the product using chiral HPLC before and after any deprotection steps.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol provides a general method for analyzing the enantiomeric excess (e.e.) of (R)-(1,4-Dioxan-2-yl)methanamine or its derivatives. Column and mobile phase conditions must be optimized for the specific compound.

  • Instrumentation & Column:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., CHIRALPAK® series or CHIRALCEL® series).

  • Method Development:

    • Prepare a solution of the racemic standard (if available) at approximately 1 mg/mL in the mobile phase.

    • Start with a standard mobile phase, such as a 90:10 mixture of Hexane:Isopropanol, at a flow rate of 1.0 mL/min.

    • Inject the racemic standard and monitor the chromatogram to see if baseline separation of the two enantiomers is achieved.

    • If separation is poor, systematically vary the ratio of the mobile phase (e.g., to 95:5 or 80:20 Hexane:Isopropanol). Small amounts of additives like diethylamine (for basic compounds) may be required to improve peak shape.

  • Sample Analysis:

    • Prepare a sample of your synthesized material at the same concentration as the standard.

    • Inject the sample onto the column using the optimized method.

    • Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with the racemic standard or an authentic sample of the desired enantiomer.

    • Integrate the area of both peaks.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

References

Troubleshooting low conversion in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during asymmetric hydrogenation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my asymmetric hydrogenation reaction showing low or no conversion?

Low or no conversion in asymmetric hydrogenation can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic evaluation of potential causes is crucial for effective troubleshooting.

Potential Causes and Solutions:

  • Catalyst Deactivation: The catalyst may have lost its activity. This can be caused by impurities in the substrate or solvent, exposure to air (for oxygen-sensitive catalysts), or inherent instability under the reaction conditions.[1][2]

    • Solution: Ensure the use of highly purified and degassed substrates and solvents. Handle air-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen). Consider screening for a more robust catalyst if deactivation is persistent.

  • Improper Catalyst Activation: Many asymmetric hydrogenation catalysts require an activation step to form the active catalytic species.

    • Solution: Review the catalyst activation protocol. Ensure correct stoichiometry of reagents, temperature, and activation time.

  • Substrate Impurities: Impurities in the starting material can act as catalyst poisons. Common poisons include sulfur, nitrogen-containing compounds, and other coordination-capable functional groups.[3]

    • Solution: Purify the substrate using techniques like recrystallization, distillation, or chromatography.

  • Suboptimal Reaction Conditions: The reaction temperature, hydrogen pressure, or solvent may not be optimal for the specific substrate and catalyst system.[3][4]

    • Solution: Systematically screen reaction parameters such as temperature, pressure, and solvent to identify the optimal conditions.

  • Inadequate Mixing: Poor agitation can lead to inefficient contact between the catalyst, substrate, and hydrogen, resulting in low reaction rates.[3]

    • Solution: Ensure vigorous stirring or agitation to maintain a homogeneous reaction mixture.

Q2: How can I identify if my catalyst is deactivated?

Catalyst deactivation is a common reason for low conversion.[1] Observing the reaction progress over time can provide clues.

Signs of Catalyst Deactivation:

  • Initial reaction rate is high but plateaus quickly: The reaction starts as expected but stops before reaching full conversion.

  • Inconsistent results between batches: Using the same protocol but different batches of substrate or solvent leads to varying conversions, suggesting the presence of intermittent impurities.

  • Visible changes in the reaction mixture: Precipitation of the catalyst or a change in color can indicate catalyst decomposition.

To confirm deactivation, you can run a control experiment with a known, reliable substrate. If this reaction also fails, catalyst deactivation is highly likely.

Q3: What is the role of the solvent, and how do I choose the right one?

The solvent plays a critical role in asymmetric hydrogenation by influencing the solubility of the substrate and hydrogen, as well as the stability and activity of the catalyst.[3][5] The choice of solvent can even affect the enantioselectivity of the reaction.[6][7]

Solvent Selection Guide:

Solvent TypeExamplesConsiderations
Protic Solvents Methanol, Ethanol, IsopropanolOften good for dissolving polar substrates and can participate in the catalytic cycle.[3][5] However, they can also coordinate to the metal center and inhibit catalysis.
Aprotic Polar Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateGood general-purpose solvents that can dissolve a wide range of substrates.[6] Ensure they are anhydrous and free of peroxides (in the case of THF).
Aprotic Nonpolar Solvents Toluene, HexaneUseful for nonpolar substrates. Hydrogen solubility is generally lower in these solvents.
Neoteric Solvents Supercritical CO₂, Ionic LiquidsOffer unique properties and can sometimes lead to improved performance, but require specialized equipment.[7]

Troubleshooting Tip: If you suspect a solvent issue, try a different class of solvent. It is crucial to use high-purity, dry, and deoxygenated solvents.[3]

Troubleshooting Workflow

If you are experiencing low conversion, follow this systematic troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Low Conversion Observed check_catalyst 1. Check Catalyst Activity & Handling start->check_catalyst catalyst_ok Catalyst Appears Active check_catalyst->catalyst_ok No obvious issues catalyst_bad Re-evaluate Catalyst Source, Activation & Handling check_catalyst->catalyst_bad Potential issue found check_substrate 2. Verify Substrate Purity catalyst_ok->check_substrate catalyst_bad->check_catalyst substrate_ok Substrate is Pure check_substrate->substrate_ok Purity confirmed substrate_bad Purify Substrate (Recrystallization, Chromatography, etc.) check_substrate->substrate_bad Impurities detected check_conditions 3. Optimize Reaction Conditions substrate_ok->check_conditions substrate_bad->check_substrate conditions_ok Conversion Improves check_conditions->conditions_ok Optimization successful conditions_bad Screen Temperature, Pressure, Solvent & Agitation check_conditions->conditions_bad No improvement end_success Problem Solved conditions_ok->end_success conditions_bad->check_conditions end_further Consult Further Literature or Technical Support conditions_bad->end_further

Caption: A step-by-step workflow for troubleshooting low conversion in asymmetric hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction

This protocol provides a starting point for screening reaction conditions for the asymmetric hydrogenation of a generic ketone.

  • Catalyst Preparation (under inert atmosphere):

    • In a glovebox, weigh the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand into a reaction vial equipped with a magnetic stir bar.

    • Add the appropriate anhydrous, degassed solvent (e.g., 2-propanol).

    • If required, add a base or an activator (e.g., potassium tert-butoxide).

    • Stir the mixture at the specified activation temperature for the recommended time.

  • Reaction Setup:

    • Dissolve the substrate in the same anhydrous, degassed solvent in a separate vial.

    • Transfer the substrate solution to the activated catalyst mixture via syringe.

    • Seal the reaction vessel.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas (typically 3-4 cycles of vacuum and backfill with H₂).

    • Pressurize the vessel to the desired hydrogen pressure.

    • Stir the reaction mixture vigorously at the desired temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR).[8]

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or filtering through a short plug of silica gel).

    • Analyze the crude product for conversion and enantiomeric excess (ee) using chiral GC or HPLC.

Protocol 2: Substrate Purification by Flash Chromatography

Impurities in the substrate can poison the catalyst.[3] Flash chromatography is an effective method for purification.

  • Slurry Preparation:

    • Dissolve the crude substrate in a minimal amount of a non-polar solvent (e.g., hexane).

    • Add a small amount of silica gel to the solution to create a slurry.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing:

    • Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading and Elution:

    • Carefully load the substrate-silica slurry onto the top of the packed column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substrate.

    • Ensure the purified substrate is thoroughly dried to remove any residual solvent before use in the hydrogenation reaction.

Data Presentation: Impact of Reaction Parameters on Conversion

The following table summarizes the potential effects of key reaction parameters on the conversion rate in asymmetric hydrogenation. This is a general guide, and optimal conditions will be specific to the reaction.

ParameterGeneral Effect on ConversionTroubleshooting Considerations
Temperature Increasing temperature generally increases the reaction rate.Excessively high temperatures can lead to catalyst decomposition or reduced enantioselectivity.[4] Start at room temperature and adjust as needed.
Hydrogen Pressure Higher pressure increases the concentration of hydrogen in the solution, which can increase the reaction rate.Some catalyst systems are inhibited by high hydrogen pressure. Consult the literature for your specific catalyst.
Catalyst Loading Higher catalyst loading will increase the reaction rate.Balance the need for a reasonable reaction time with the cost of the catalyst.
Base Concentration The presence and concentration of a base can be critical for catalyst activation and activity.[1][9]Screen a range of base equivalents to find the optimum. Excess base can sometimes inhibit the reaction.[2][9]
Substrate Concentration Higher concentrations can lead to faster rates, but can also lead to substrate inhibition in some cases.If you suspect substrate inhibition, try running the reaction at a lower concentration.

References

Technical Support Center: Purification of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Commercially available this compound typically has a purity of 97% or higher.[1][2] Potential impurities can be broadly categorized as:

  • Enantiomeric Impurity: The corresponding (S)-enantiomer is the most common stereoisomeric impurity.

  • Process-Related Impurities: These can include residual starting materials, reagents, and by-products from the synthesis. While specific synthetic routes are often proprietary, potential impurities could arise from precursors used to form the dioxane ring and the amine functionality.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., isopropanol, ethyl acetate, heptane) may be present.

  • Degradation Products: Improper storage, such as exposure to heat, light, or moisture, can lead to the formation of degradation products. Given the dioxane structure, peroxides could be a potential concern if the material has been stored for extended periods under suboptimal conditions.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric purity (the ratio of the (R)- to the (S)-enantiomer).[3]

  • Reverse-Phase HPLC with UV or Mass Spectrometric (MS) Detection: This method is suitable for quantifying non-chiral, process-related impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify and quantify residual solvents and other organic impurities by comparing the integrals of the impurity peaks to the product peaks.[4][5][6][7]

  • Gas Chromatography (GC): GC can also be used to quantify volatile impurities, including residual solvents.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: Unexpected peaks in the ¹H NMR spectrum often correspond to residual solvents. You can compare the chemical shifts of the unknown peaks with published data for common laboratory solvents. For example, a singlet around δ 2.17 ppm in CDCl₃ could indicate the presence of acetone, while a triplet around δ 1.2 ppm and a quartet around δ 3.6 ppm might suggest residual ethanol.[4][5][6][7] If the peaks do not correspond to common solvents, they may be process-related impurities. Further analysis by 2D NMR techniques or LC-MS would be necessary for structural elucidation.

Q4: What is the recommended storage condition for this compound?

A4: To maintain its purity and prevent degradation, the compound should be stored at 2-8°C in a tightly sealed container under an inert gas, such as argon or nitrogen.[1] This minimizes exposure to moisture and air, which can contribute to degradation and the formation of peroxides.

Troubleshooting Guides

Recrystallization Issues

This section addresses common problems encountered during the purification of this compound by recrystallization.

Problem: Failure of Crystals to Form

Potential Cause Troubleshooting Steps
Solution is not supersaturated (too much solvent). - Reduce the solvent volume by careful evaporation and allow the solution to cool again.[8]
Supersaturated solution fails to nucleate. - Induce nucleation:     - Add a seed crystal of pure this compound.[8]     - Gently scratch the inner surface of the flask at the meniscus with a glass rod.[8] - Cool the solution in an ice bath to further decrease solubility.[8]
Inappropriate solvent system. - If crystals still do not form, recover the product by solvent evaporation and attempt recrystallization with a different solvent or a multi-solvent system (e.g., isopropanol/heptane, ethanol/water).[9]

Problem: "Oiling Out" of the Product

Potential Cause Troubleshooting Steps
The solution is cooling too rapidly. - Re-heat the mixture to re-dissolve the oil, then allow it to cool more slowly to room temperature before further cooling in an ice bath.
High concentration of impurities. - Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.
Inappropriate solvent choice. - Add a small amount of a co-solvent in which the compound is more soluble to the hot solution to prevent oiling out upon cooling.

Problem: Low Yield of Recrystallized Product

Potential Cause Troubleshooting Steps
Too much solvent was used. - Minimize the amount of hot solvent used for dissolution to ensure the solution is saturated.
Premature crystallization during hot filtration. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Incomplete crystallization. - Allow for a sufficient cooling period. Once at room temperature, place the flask in an ice bath for at least an hour to maximize crystal formation.
Loss of product during washing. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Problem: Poor Purity of Recrystallized Product

Potential Cause Troubleshooting Steps
Crystallization occurred too rapidly, trapping impurities. - Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.
Inadequate washing of crystals. - Ensure the entire filter cake is washed with a small amount of cold solvent to remove residual mother liquor containing impurities.
The chosen solvent does not effectively discriminate between the product and impurities. - Perform small-scale solubility tests to find a solvent system where the impurities are either very soluble or very insoluble, while the desired compound has the desired temperature-dependent solubility.

Experimental Protocols

Protocol 1: Purity Analysis by Chiral HPLC

This method is designed to determine the enantiomeric purity of this compound.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating chiral amines. Examples include columns with cellulose or amylose derivatives.

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of a non-polar solvent like heptane or hexane with an alcohol modifier such as isopropanol or ethanol, and a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A common starting point is a ratio of 90:10:0.1 (v/v/v) heptane:isopropanol:diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_R for the R-enantiomer and A_S for the S-enantiomer) using the following formula:

% ee = [(A_R - A_S) / (A_R + A_S)] x 100

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined through small-scale trials.

  • Solvent Selection: Test the solubility of the crude material in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) at room temperature and at their boiling points. A good solvent will show high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., isopropanol/heptane) can also be effective.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution through a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

Analytical Technique Information Provided Strengths Limitations
Chiral HPLC Enantiomeric Purity (% ee)Direct and accurate measurement of enantiomeric ratio.[3]May not separate non-chiral impurities.
Reverse-Phase HPLC Purity relative to non-chiral impuritiesHigh resolution for a wide range of organic compounds.Does not separate enantiomers.
¹H NMR Structural confirmation, identification and quantification of residual solvents and some organic impurities.Provides structural information about impurities. Quantitative with an internal standard.[4][5][6][7]Lower sensitivity compared to chromatographic methods; signal overlap can be an issue.
GC-FID Quantification of volatile impurities (e.g., residual solvents).High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Table 2: Troubleshooting Common NMR Impurity Signals (in CDCl₃)

Chemical Shift (δ ppm) Multiplicity Potential Impurity
1.25tripletEthanol
1.56singletWater
2.05singletAcetone
2.10singletAcetic Acid
2.17singletAcetone
3.48quartetDiethyl ether
3.69singletMethanol
5.30singletDichloromethane
7.26singletChloroform (residual solvent peak)
Note: Chemical shifts can vary slightly depending on concentration and temperature.[6][7]

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (R)-(1,4-Dioxan-2-yl)methanamine HCl analytical Assess Purity (Chiral HPLC, RP-HPLC, NMR) start->analytical decision Purity Acceptable? analytical->decision troubleshoot Troubleshoot Purification analytical->troubleshoot Purity still low end Pure Product decision->end Yes purify Select Purification Method decision->purify No recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography recrystallization->analytical Post-Purification Analysis chromatography->analytical Post-Purification Analysis troubleshoot->purify Re-evaluate Method

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Logic_Diagram start Start Recrystallization dissolve Dissolve crude product in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Product Oiled Out? check_crystals->oiling_out Yes induce_nucleation Induce Nucleation (Seed, Scratch, Cool further) no_crystals->induce_nucleation induce_nucleation->cool reheat Reheat, add co-solvent, cool slower oiling_out->reheat Yes crystals_ok Crystals Formed oiling_out->crystals_ok No reheat->cool filter_wash Filter and wash with cold solvent crystals_ok->filter_wash dry Dry Crystals filter_wash->dry final_product Pure Product dry->final_product

Caption: Logical decision diagram for the recrystallization process.

References

Technical Support Center: Catalyst Selection for Stereoselective Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective amination. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

How do I select an initial catalyst for a novel stereoselective amination reaction?

Answer:

Selecting an appropriate catalyst system is crucial for achieving high stereoselectivity and yield. The initial choice depends on the specific substrates and the type of amination reaction. A logical workflow can guide your selection process.

For a novel transformation, it's often beneficial to screen a panel of catalysts and ligands. Start with well-established catalyst systems known for their broad applicability in similar reactions. For instance, palladium- and rhodium-based catalysts are frequently used for various C-N bond formations.[1][2] Consider both the metal precursor and the chiral ligand, as their combination is key to inducing asymmetry.

cluster_start Catalyst Selection Workflow start Define Substrates (Amine & Electrophile) reaction_type Identify Reaction Type (e.g., Reductive Amination, C-H Amination) start->reaction_type lit_search Literature Search for Analogous Reactions reaction_type->lit_search catalyst_screen Screen Catalyst/Ligand Combinations lit_search->catalyst_screen optimization Optimize Reaction Conditions (Solvent, Temp, Base) catalyst_screen->optimization analysis Analyze Stereoselectivity & Yield optimization->analysis success Successful Protocol analysis->success High ee% & Yield troubleshoot Troubleshoot Issues analysis->troubleshoot Low ee% or Yield

Caption: A workflow for initial catalyst selection in stereoselective amination.

My stereoselective amination is resulting in low enantiomeric excess (ee%). How can I improve it?

Answer:

Low enantiomeric excess is a common issue and can often be addressed by systematically evaluating several reaction parameters.

  • Ligand Modification: The chiral ligand is the primary source of stereochemical control. Screening a library of ligands with different steric and electronic properties can have a significant impact on enantioselectivity.[1] For example, switching from a monodentate to a bidentate phosphine ligand, or altering the substituents on the ligand backbone, can create a more effective chiral pocket around the metal center.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. It is advisable to screen a range of solvents with varying properties.

  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may come at the cost of a lower reaction rate.

  • Additives: In some cases, the addition of salts or other additives can influence the aggregation state of the catalyst or interact with the substrate, leading to improved stereoselectivity.

Table 1: Effect of Ligand and Temperature on Enantiomeric Excess

EntryLigandTemperature (°C)Enantiomeric Excess (ee%)
1L12565
2L1078
3L22585
4L2092
5L32550
6L3062
The yield of my stereoselective amination is low. What are the potential causes and solutions?

Answer:

Low reaction yield can stem from several factors, including catalyst deactivation, incomplete conversion, or the formation of side products.

  • Catalyst Deactivation: The active catalytic species can be sensitive to air, moisture, or impurities in the reagents and solvents.[3] Ensure all components are thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Catalyst deactivation can also occur due to product inhibition, where the amine product coordinates strongly to the metal center.[1]

  • Reaction Conditions: Re-evaluate the reaction temperature, concentration, and time.[4][5][6] Higher temperatures may be necessary for less reactive substrates, but this can also lead to catalyst decomposition.

  • Base Selection: The choice of base is critical, particularly in cross-coupling reactions. The strength and solubility of the base can significantly impact the reaction rate.[7]

  • Substrate Quality: Ensure the purity of your starting materials. Impurities can act as catalyst poisons.

cluster_yield Troubleshooting Low Yield low_yield Low Reaction Yield cause1 Catalyst Deactivation low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Poor Substrate Quality low_yield->cause3 solution1 Use Inert Atmosphere Purify Reagents cause1->solution1 solution2 Optimize Temp, Time, Conc. Screen Bases cause2->solution2 solution3 Re-purify Starting Materials cause3->solution3

Caption: A troubleshooting guide for addressing low reaction yields.

I am observing poor diastereoselectivity in my amination reaction. What factors should I investigate?

Answer:

Poor diastereoselectivity arises when the reaction generates multiple diastereomers in comparable amounts. This is common when creating a new stereocenter in a molecule that already contains one.

  • Catalyst-Substrate Matching: The steric and electronic properties of both the catalyst's chiral ligand and the substrate must be well-matched. A different ligand may be required to achieve high diastereoselectivity compared to what is optimal for enantioselectivity in a related prochiral substrate.

  • Chelation Control: If your substrate has a coordinating functional group, it may be possible to use a catalyst that can form a chelate, thereby locking the substrate into a specific conformation and favoring the formation of one diastereomer.

  • Reaction Mechanism: Understanding the reaction mechanism can provide insights into the origin of diastereoselectivity. For example, in some cases, the diastereomeric ratio can be influenced by the order of bond-forming events.

Table 2: Influence of Catalyst on Diastereomeric Ratio (dr)

EntryCatalystLigandSolventDiastereomeric Ratio (dr)
1Pd(OAc)₂L4Toluene60:40
2[Rh(COD)Cl]₂L4THF75:25
3[Ir(COD)Cl]₂L5DCE95:5
4Cu(OTf)₂L6CH₂Cl₂88:12

Experimental Protocol Example: Asymmetric Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 mmol)

  • Amine (1.2 mmol)

  • [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)

  • Chiral Ligand (e.g., (R)-BINAP) (0.022 mmol, 2.2 mol%)

  • Reducing Agent (e.g., H₂, formic acid, or a silane)

  • Anhydrous Solvent (e.g., Toluene, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the ketone, amine, and anhydrous solvent.

  • In a separate vial, prepare the catalyst precursor by dissolving [Ir(COD)Cl]₂ and the chiral ligand in a small amount of the reaction solvent. Stir for 20-30 minutes.

  • Add the catalyst solution to the Schlenk flask containing the substrates.

  • Introduce the reducing agent. If using H₂, purge the flask with hydrogen gas and maintain a positive pressure.

  • Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NaHCO₃).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of 2-Substituted Morpholines by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of 2-substituted morpholines is a critical quality attribute in the development of pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for the accurate determination of chiral purity. This guide provides an objective comparison of commonly used polysaccharide-based CSPs for this application, supported by experimental data and detailed protocols to aid in method development and selection.

Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability and high enantioselectivity for a diverse range of chiral compounds, including 2-substituted morpholines. The most frequently employed columns include derivatives of amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), as well as halogenated derivatives that offer alternative selectivities (e.g., Lux® Cellulose-1, Chiralpak® AS-H).

The choice of the optimal CSP and mobile phase is often empirical and requires screening of different column and solvent combinations. Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes are all viable approaches, with the selection depending on the specific properties of the analyte.

The following table summarizes HPLC conditions reported for the chiral separation of various 2-substituted morpholines and structurally related compounds on different polysaccharide-based CSPs. This data is compiled from various sources to provide a comparative overview.

Analyte/Compound ClassChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Observations/Reference
N-Aryl-2-aryl-morpholine DerivativesChiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane / 2-Propanol (80:20)1.0280Baseline separation of diastereomers.[1]
Apremilast (structurally related)Chiralpak® IA (Immobilized Amylose)Hexanes / 2-Propanol (8:2)1.0250Successful separation of enantiomers with a reported ee of 95.5%.[2]
General Chiral CompoundsChiralpak® AS-H (250 x 4.6 mm, 5 µm)n-Hexane / Ethanol / 2-Propanol / TFA (84:12:4:0.1 v/v)Not SpecifiedNot SpecifiedGood resolution for enantiomers of Ezetimibe, demonstrating applicability for N-heterocycles.[3]
General Chiral CompoundsLux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile / 0.1% Diethylamine / Isopropanol / 0.1% Diethylamine (95:5)1.0Not SpecifiedProvides alternative selectivity to Chiralcel® OD-H.[4]
2-Substituted DehydromorpholinesChiral Stationary Phases (unspecified)Not SpecifiedNot SpecifiedNot SpecifiedEnantiomeric excess values up to 99% were determined by HPLC.[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting methods. Below are representative protocols for the chiral HPLC analysis of 2-substituted morpholine-related structures.

Method 1: Chiral Separation of N-Aryl-2-aryl-morpholine Derivatives (Normal Phase)
  • Objective: To resolve the diastereomers of a series of N-aryl-2-aryl-morpholine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and 2-propanol in an 80:20 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Expected Outcome: Baseline separation of the diastereomeric peaks, allowing for accurate quantification.[1]

Method 2: Chiral Purity of Apremilast (Normal Phase)
  • Objective: To determine the enantiomeric purity of Apremilast.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) (dimensions not specified).

  • Mobile Phase: A mixture of hexanes and 2-propanol in an 8:2 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 250 nm.

  • Injection Volume: Not specified.

  • Sample Preparation: Dissolve the Apremilast sample in a suitable solvent (e.g., mobile phase) to an appropriate concentration.

  • Expected Outcome: Separation of the major (S)-enantiomer from the minor (R)-enantiomer, enabling the calculation of enantiomeric excess.[2]

Experimental Workflow and Logic

The process of developing and performing a chiral purity analysis by HPLC follows a structured workflow. This typically involves initial screening of different chiral stationary phases and mobile phase conditions, followed by method optimization and validation.

Chiral_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_screening Method Development: Screening cluster_hplc HPLC Analysis cluster_optimization Method Optimization & Validation cluster_results Data Analysis & Reporting Sample Racemic or Enantioenriched 2-Substituted Morpholine Sample Dissolution Dissolve in appropriate solvent (e.g., mobile phase component) Sample->Dissolution Screen_CSPs Screen Multiple CSPs (e.g., Chiralpak AD-H, Lux Cellulose-1) Dissolution->Screen_CSPs Inject Sample Screen_MP Test Different Mobile Phases (NP, RP, PO) Screen_CSPs->Screen_MP Iterate HPLC_System HPLC System (Pump, Injector, Column Oven, Detector) Screen_MP->HPLC_System Select Initial Conditions Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Optimization Optimize Separation (Resolution, Run Time) Data_Acquisition->Optimization Evaluate Separation Peak_Integration Peak Integration & Area Measurement Data_Acquisition->Peak_Integration Optimization->HPLC_System Refine Method Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Validation->HPLC_System Purity_Calculation Calculate Enantiomeric Purity / ee% Peak_Integration->Purity_Calculation Report Generate Analysis Report Purity_Calculation->Report

Caption: Workflow for Chiral Purity Analysis of 2-Substituted Morpholines by HPLC.

References

A Comparative Guide to Alternative Chiral Building Blocks for 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted morpholine motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds, including Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and Dopamine D4 (D4) receptor antagonists. The precise stereochemistry at the C2 position is often crucial for therapeutic efficacy, making the development of efficient and stereoselective synthetic routes a key focus. This guide provides an objective comparison of various chiral building blocks and synthetic strategies for accessing enantiomerically enriched 2-substituted morpholines, supported by experimental data.

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient and increasingly popular method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholine precursors. This method offers high yields and excellent enantioselectivities.

A prominent approach involves the use of a bisphosphine-rhodium catalyst.[1][2] This strategy has been successfully applied to a variety of substrates, affording the desired chiral morpholines in quantitative yields and with up to 99% enantiomeric excess (ee).[1]

Experimental Data:

EntrySubstrate (R group)ProductYield (%)ee (%)Reference
1Phenyl2-Phenylmorpholine>9992[3]
24-Fluorophenyl2-(4-Fluorophenyl)morpholine>9992[3]
34-Chlorophenyl2-(4-Chlorophenyl)morpholine>9993[3]
44-Bromophenyl2-(4-Bromophenyl)morpholine>9993[3]
54-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)morpholine>9994[3]
63-Methoxyphenyl2-(3-Methoxyphenyl)morpholine>9988[3]
72-Naphthyl2-(2-Naphthyl)morpholine>9991[3]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

To a solution of the 2-substituted dehydromorpholine (0.2 mmol) in anhydrous and degassed dichloromethane (2 mL) in a glovebox, the Rh-catalyst precursor ([Rh(COD)2]SbF6, 1 mol%) and the chiral bisphosphine ligand ((R,R,R)-SKP, 1.05 mol%) are added. The vial is then transferred to an autoclave, which is purged with hydrogen gas three times before being pressurized to 30 atm. The reaction mixture is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted morpholine. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The use of readily available enantiopure starting materials from the chiral pool, such as amino acids and their derivatives, represents a classical and reliable strategy for the synthesis of chiral molecules. Chiral 1,2-amino alcohols are particularly valuable precursors for 2-substituted morpholines.

One documented approach utilizes chiral amino alcohols in a copper-catalyzed three-component reaction with aldehydes and diazomalonates to produce highly substituted morpholines. While this method is effective for generating diversity, it can result in low diastereoselectivity.[2] However, subsequent stereochemical editing using light-mediated reversible hydrogen atom transfer can be employed to improve the diastereomeric ratio.[2]

Experimental Data:

EntryChiral Amino AlcoholAldehydeDiazomalonateProductYield (%)d.r. (anti/syn)Reference
1(±)-Alaninolp-TolualdehydeDiethyl diazomalonate2-Methyl-5-(p-tolyl)morpholine-3,3-dicarboxylate7057:43[2]
2L-Valinolp-TolualdehydeDiethyl diazomalonate2-Isopropyl-5-(p-tolyl)morpholine-3,3-dicarboxylate47Not reported[2]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

A mixture of the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), diazomalonate (0.2 mmol), and Cu(OTf)2 (10 mol%) in 1,2-dichloroethane (0.2 M) is stirred at 80 °C. Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.[2]

Palladium-Catalyzed Asymmetric Synthesis

Palladium-catalyzed reactions offer another powerful tool for the enantioselective synthesis of 2-substituted morpholines, particularly for the introduction of vinyl groups, which can serve as versatile handles for further functionalization.

A notable example is the palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles, including morpholines. This method utilizes phenolic (E)-allylic trichloroacetimidate precursors and a palladium catalyst to achieve high yields and excellent enantioselectivities.[4]

Experimental Data:

EntrySubstrateProductYield (%)ee (%)Reference
1N-(2-hydroxyethyl)-N-((E)-4-phenylbut-2-en-1-yl)amine derivative2-Vinyl-4-benzylmorpholine9087[4]

Experimental Protocol: Palladium-Catalyzed Enantioselective Cyclization

To a solution of the phenolic (E)-allylic trichloroacetimidate precursor (1.0 equiv) in a suitable solvent is added the palladium catalyst ([COP-OAc]2, 0.5 mol%). The reaction is stirred at room temperature until completion. The solvent is then removed, and the crude product is purified by flash chromatography to yield the 2-vinylmorpholine.[4]

Organocatalytic Approaches

While organocatalysis has emerged as a powerful strategy in asymmetric synthesis, its application to the enantioselective synthesis of 2-substituted morpholines is less documented compared to other methods. Much of the existing literature focuses on the synthesis of 2,2-disubstituted or fused morpholine systems. For instance, an organocatalytic enantioselective chlorocycloetherification has been developed to access chiral 2,2-disubstituted morpholines.[1] Although not directly applicable to 2-monosubstituted morpholines, this highlights the potential of organocatalysis in this area. Further research is needed to develop effective organocatalytic methods for the synthesis of 2-substituted morpholines.

Visualizing the Synthetic and Biological Landscape

To better understand the synthetic strategies and the biological relevance of 2-substituted morpholines, the following diagrams illustrate a general synthetic workflow and the signaling pathways where these compounds are active.

Synthetic_Workflow cluster_0 Alternative Chiral Building Blocks cluster_1 Synthetic Methodologies Chiral Amino Alcohols Chiral Amino Alcohols Chiral Pool Synthesis Chiral Pool Synthesis Chiral Amino Alcohols->Chiral Pool Synthesis Dehydromorpholines Dehydromorpholines Asymmetric Hydrogenation Asymmetric Hydrogenation Dehydromorpholines->Asymmetric Hydrogenation Allylic Alcohols Allylic Alcohols Pd-Catalyzed Cyclization Pd-Catalyzed Cyclization Allylic Alcohols->Pd-Catalyzed Cyclization 2-Substituted Morpholine 2-Substituted Morpholine Chiral Pool Synthesis->2-Substituted Morpholine Asymmetric Hydrogenation->2-Substituted Morpholine Pd-Catalyzed Cyclization->2-Substituted Morpholine

A generalized workflow for the synthesis of 2-substituted morpholines.

Signaling_Pathways cluster_GSK3b GSK-3β Signaling Pathway cluster_D4 Dopamine D4 Receptor Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled activates Dishevelled Dishevelled Frizzled->Dishevelled activates GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription 2-Substituted Morpholine Inhibitor 2-Substituted Morpholine Inhibitor 2-Substituted Morpholine Inhibitor->GSK-3β Dopamine Dopamine D4 Receptor D4 Receptor Dopamine->D4 Receptor activates Gi/o Gi/o D4 Receptor->Gi/o activates Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP produces 2-Substituted Morpholine Antagonist 2-Substituted Morpholine Antagonist 2-Substituted Morpholine Antagonist->D4 Receptor

References

A Comparative Guide to Mosher's Acid Analysis for Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry and enantiomeric purity is a cornerstone of chemical synthesis and drug discovery. Among the various techniques available, Mosher's acid analysis, a classic NMR-based method, remains a powerful and widely used tool for the characterization of chiral amines and alcohols.[1][2][3] This guide provides an objective comparison of Mosher's acid analysis with alternative techniques, supported by experimental protocols and data, to assist in selecting the most suitable method for stereochemical validation.

Principle of Mosher's Acid Analysis

The foundation of Mosher's acid analysis lies in the use of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][4] The method involves reacting the chiral amine with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride) to form diastereomeric amides.[1][5][6] These resulting diastereomers exhibit distinct physicochemical properties, leading to different chemical shifts in their ¹H or ¹⁹F NMR spectra.[1][4]

This spectral differentiation allows for two critical determinations:

  • Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be quantified by integrating the signals corresponding to each diastereomer.[1]

  • Absolute Configuration: By preparing derivatives using both (R)- and (S)-MTPA and analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration of the amine can be elucidated based on an established conformational model.[1][7][8]

Comparison of Analytical Methods

While effective, Mosher's acid analysis is one of several techniques available for stereochemical determination. Chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and NMR spectroscopy with chiral solvating agents are common alternatives.[1][9] The choice of method depends on factors such as the nature of the analyte, the required accuracy, and the available instrumentation.[1]

FeatureMosher's Acid Analysis (NMR)Chiral HPLC/SFCNMR with Chiral Solvating Agents
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[1]Physical separation of enantiomers on a chiral stationary phase.[1]Formation of non-covalent diastereomeric complexes with distinct NMR signals.[9]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1]Chromatogram with baseline-separated peaks for each enantiomer.[1]¹H, ¹⁹F, or ³¹P NMR spectrum showing distinct signals for each enantiomer's complex.[9]
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.[1][7]No, typically requires a standard of known absolute configuration.[1]Can be possible based on empirical models and consistent trends.[9]
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.[1]Varies depending on the agent and analyte.
Sample Throughput Lower, requires sample preparation for each enantiomer of the derivatizing agent.Higher, amenable to automation.Can be high, as derivatization is not always required.
Method Development Time Generally applicable with minimal development.[1]Requires method development to find a suitable chiral stationary phase and mobile phase.[1][10]Requires screening of appropriate solvating agents and conditions.
Instrumentation Requires access to an NMR spectrometer.[1]Requires a dedicated HPLC or SFC system with a chiral column.[1]Requires access to an NMR spectrometer.
Sample Recovery Destructive (sample is derivatized).Non-destructive (analytes can be collected after separation).Non-destructive.

Experimental Protocols

Mosher's Amide Analysis for a Chiral Amine

This protocol outlines the preparation of Mosher's amides from a chiral primary or secondary amine for the determination of absolute configuration and enantiomeric excess.[1]

Materials:

  • Chiral amine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

Preparation of (R)-MTPA Amide:

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.[1]

  • Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid.[1]

  • Add one equivalent of the coupling agent (e.g., DCC).[1]

  • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.[1]

Preparation of (S)-MTPA Amide:

  • In a separate, clean, dry NMR tube, repeat the procedure using (S)-Mosher's acid.[1]

NMR Analysis:

  • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.[1]

  • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.[1]

  • For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[1]

Visualizations

Mosher_Acid_Analysis_Workflow cluster_R (R)-MTPA Derivative Preparation cluster_S (S)-MTPA Derivative Preparation Amine_R Chiral Amine Reaction_R Reaction Amine_R->Reaction_R R_MTPA (R)-Mosher's Acid R_MTPA->Reaction_R Coupling_R Coupling Agent Coupling_R->Reaction_R R_Diastereomer (R)-MTPA Diastereomer Reaction_R->R_Diastereomer Forms NMR NMR Spectroscopy (¹H, ¹⁹F) R_Diastereomer->NMR Amine_S Chiral Amine Reaction_S Reaction Amine_S->Reaction_S S_MTPA (S)-Mosher's Acid S_MTPA->Reaction_S Coupling_S Coupling Agent Coupling_S->Reaction_S S_Diastereomer (S)-MTPA Diastereomer Reaction_S->S_Diastereomer Forms S_Diastereomer->NMR Analysis Data Analysis (Calculate Δδ = δS - δR) NMR->Analysis Conclusion Determine Enantiomeric Excess & Absolute Configuration Analysis->Conclusion

Caption: Experimental workflow for Mosher's acid analysis of a chiral amine.

Absolute_Configuration_Logic cluster_model Mosher's Model for Amides cluster_analysis NMR Data Analysis Model Conformational Model (Phenyl ring shields one side) L1_R Protons on one side (e.g., L1) are shielded Model->L1_R L2_R Protons on other side (e.g., L2) are deshielded Model->L2_R Delta_S Chemical Shifts (δS) from (S)-MTPA amide Calc_Delta Calculate Δδ = δS - δR Delta_S->Calc_Delta Delta_R Chemical Shifts (δR) from (R)-MTPA amide Delta_R->Calc_Delta Conclusion Assign Absolute Configuration Calc_Delta->Conclusion Compare sign of Δδ to model prediction

Caption: Logic for determining absolute configuration using Mosher's acid.

References

A Comparative Guide to Catalytic Systems for Asymmetric Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its synthesis in an enantiomerically pure form is of paramount importance. This guide provides an objective comparison of prominent catalytic systems for asymmetric morpholine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic targets.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the asymmetric synthesis of morpholines, focusing on key metrics such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).

Catalytic SystemCatalystSubstrate ScopeYield (%)ee (%)drKey Advantages
Metal Catalysis
Tandem Ti/Ru CatalysisTi(NMe2)2(N,N'-bis(trimethylsilyl)ethane-1,2-diamide) / RuCl--INVALID-LINK--AminoalkynesGood to Excellent (up to 99%)>95%N/AOne-pot procedure, high enantioselectivity, broad substrate scope.[1][2][3]
Rhodium Catalysis[Rh(COD)2]BF4 / (R)-SKPDehydromorpholinesQuantitativeup to 99%N/AExcellent enantioselectivity, high yields, applicable to 2-substituted morpholines.[4][5][6]
Organocatalysis
Bifunctional AminocatalysisQuinine-derived squaramidep-Anisidine and enone-tethered cyclohexadienoneGood to Excellent (up to 99%)up to 99%>20:1Excellent diastereo- and enantioselectivity, metal-free.
Chiral Phosphoric Acid CatalysisChiral Phosphoric AcidAryl/alkylglyoxals and 2-(arylamino)ethan-1-olsNot specifiedHighNot specifiedEnables synthesis of C3-substituted morpholinones.[7]
Biocatalysis
Whole-cell biocatalysisPichia glucozymaProchiral ketones (precursors to morpholines)HighHighN/AGreen and sustainable, high stereoselectivity for precursor synthesis.[8]

Experimental Protocols

Tandem Titanium/Ruthenium-Catalyzed Asymmetric Synthesis of 3-Substituted Morpholines[1][2][3]

This one-pot procedure involves an initial titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.

Materials:

  • Aminoalkyne substrate

  • Ti(NMe2)2(N,N'-bis(trimethylsilyl)ethane-1,2-diamide) catalyst

  • RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst)

  • Toluene (anhydrous)

  • Formic acid/triethylamine azeotrope (5:2)

Procedure:

  • Hydroamination: To a solution of the aminoalkyne substrate (1.0 equiv) in anhydrous toluene, add the titanium catalyst (5 mol %).

  • Heat the reaction mixture at 110 °C and monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation: To the crude reaction mixture containing the cyclic imine intermediate, add the RuCl--INVALID-LINK-- catalyst (1 mol %) and the formic acid/triethylamine azeotrope.

  • Stir the reaction at room temperature for 12-24 hours until the imine is fully reduced.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines[4][5][6]

This method provides access to 2-substituted chiral morpholines with high enantioselectivity.

Materials:

  • Dehydromorpholine substrate

  • [Rh(COD)₂]BF₄

  • (R)-SKP (chiral bisphosphine ligand)

  • Dichloromethane (DCM, anhydrous)

  • Hydrogen gas

Procedure:

  • In a glovebox, prepare the catalyst solution by dissolving [Rh(COD)₂]BF₄ (1 mol %) and (R)-SKP (1.1 mol %) in anhydrous DCM.

  • In a separate vial, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous DCM.

  • Add the substrate solution to the catalyst solution.

  • Transfer the reaction mixture to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas (typically 50 atm) and stir the reaction at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles and logical workflows for the described synthetic methodologies.

tandem_catalysis Tandem Ti/Ru Catalysis Workflow cluster_ti Step 1: Ti-catalyzed Hydroamination cluster_ru Step 2: Ru-catalyzed Asymmetric Transfer Hydrogenation Aminoalkyne Aminoalkyne Substrate Cyclic_Imine Cyclic Imine Intermediate Aminoalkyne->Cyclic_Imine Intramolecular Hydroamination Ti_cat Ti Catalyst Ti_cat->Aminoalkyne Chiral_Morpholine Chiral Morpholine Product Cyclic_Imine->Chiral_Morpholine Asymmetric Transfer Hydrogenation Ru_cat Ru Catalyst (Noyori-Ikariya) Ru_cat->Cyclic_Imine H_source H-Source (HCOOH/NEt3) H_source->Cyclic_Imine

Caption: Workflow for the one-pot tandem synthesis of chiral morpholines.

rh_catalysis Rhodium-Catalyzed Asymmetric Hydrogenation cluster_catalyst_activation Catalyst Formation cluster_hydrogenation_cycle Catalytic Cycle Rh_precatalyst [Rh(COD)2]BF4 Active_Catalyst Active Rh-SKP Catalyst Rh_precatalyst->Active_Catalyst Chiral_Ligand (R)-SKP Chiral_Ligand->Active_Catalyst Catalyst_Substrate_Complex Rh-Substrate Complex Active_Catalyst->Catalyst_Substrate_Complex Dehydromorpholine Dehydromorpholine Dehydromorpholine->Catalyst_Substrate_Complex Hydride_Complex Rh-Hydride Complex Catalyst_Substrate_Complex->Hydride_Complex Oxidative Addition H2 H2 H2->Hydride_Complex Chiral_Morpholine Chiral Morpholine Hydride_Complex->Chiral_Morpholine Reductive Elimination Chiral_Morpholine->Active_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric hydrogenation of dehydromorpholines.

Conclusion

The choice of a catalytic system for asymmetric morpholine synthesis is contingent on the specific substitution pattern of the target molecule and the desired operational simplicity. Tandem metal catalysis offers an elegant one-pot solution for the synthesis of 3-substituted morpholines from readily available starting materials. For the challenging synthesis of 2-substituted morpholines, rhodium-catalyzed asymmetric hydrogenation has proven to be a highly effective method. Organocatalytic approaches provide a valuable metal-free alternative, with the potential for excellent diastereo- and enantiocontrol. As the field evolves, biocatalytic methods are also emerging as a sustainable option, particularly for the synthesis of chiral precursors. This guide serves as a foundational resource to inform the selection and implementation of the most suitable catalytic strategy for your research endeavors.

References

A Comparative Guide to the Biological Activity of (R)-Viloxazine versus (S)-Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Viloxazine, a bicyclic morpholine derivative, has re-emerged as a significant therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Administered as a racemic mixture of its (R)- and (S)-enantiomers, its pharmacological activity is multifaceted, extending beyond its historical classification as a selective norepinephrine reuptake inhibitor (NRI). Recent research has characterized viloxazine as a serotonin-norepinephrine modulating agent (SNMA), highlighting its complex interaction with key neurotransmitter systems. This guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of viloxazine, supported by available experimental data, to aid in research and drug development efforts.

Core Mechanism of Action: A Tale of Two Enantiomers

Viloxazine exerts its therapeutic effects primarily through two mechanisms: inhibition of the norepinephrine transporter (NET) and modulation of specific serotonin (5-HT) receptors. Crucially, preclinical data indicate a significant stereoselectivity in its action on the norepinephrine transporter.

Norepinephrine Transporter (NET) Inhibition

The primary mechanism for viloxazine's efficacy in ADHD is attributed to its inhibition of NET, which leads to increased synaptic concentrations of norepinephrine in the prefrontal cortex.[1][2] Experimental evidence consistently demonstrates that the (S)-enantiomer of viloxazine is the more potent inhibitor of NET .[3][4] Some studies suggest that (S)-viloxazine is approximately 10 times more potent than its (R)-counterpart in this regard.[3][4]

Serotonin Receptor Modulation

In addition to its effects on norepinephrine, viloxazine also interacts with the serotonergic system, specifically as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[5][6][7] This dual action on both noradrenergic and serotonergic pathways distinguishes viloxazine from pure norepinephrine reuptake inhibitors.[8]

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the biological activity of racemic viloxazine and its individual enantiomers where data is available. It is important to note that there is a scarcity of publicly available data directly comparing the binding affinities and functional potencies of the (R)- and (S)-enantiomers for all targets.

TargetParameterRacemic Viloxazine(R)-Viloxazine(S)-Viloxazine
Norepinephrine Transporter (NET) Ki (nM)630[3]No data availableNo data available (reported to be ~10x more potent than (R)-viloxazine)[3][4]
IC50 (nM) for [³H]-Norepinephrine Uptake260[3]No data availableNo data available
5-HT2B Receptor IC50 (µM) for Antagonist Activity27.0[5]No data availableNo data available
5-HT2C Receptor EC50 (µM) for Agonist Activity (IP1 Accumulation)32.0[5]32.0[5]No data available
EC50 (µM) for Agonist Activity (Calcium Mobilization)1.6[9]1.6[5]No data available

Ki (Inhibition Constant): A measure of binding affinity; a lower value indicates higher affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

Signaling Pathways and Experimental Workflows

To elucidate the biological activity of viloxazine and its enantiomers, specific in vitro assays are employed. The following diagrams illustrate the key signaling pathways and experimental workflows.

Viloxazine's Mechanism of Action at the Norepinephrine Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Viloxazine (R)- or (S)-Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Blocks NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NE_reuptake Norepinephrine NE_reuptake->NET Binds to NE_synapse->NE_reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to Signal Postsynaptic Signal Adrenergic_Receptor->Signal

Mechanism of Norepinephrine Transporter Inhibition by Viloxazine

5-HT2C Receptor Agonist and 5-HT2B Receptor Antagonist Activity of Viloxazine cluster_5HT2C 5-HT2C Receptor Signaling cluster_5HT2B 5-HT2B Receptor Signaling Viloxazine_2C Viloxazine ((R)-enantiomer) Receptor_2C 5-HT2C Receptor Viloxazine_2C->Receptor_2C Agonist Gq_11_2C Gq/11 Receptor_2C->Gq_11_2C Activates PLC_2C Phospholipase C Gq_11_2C->PLC_2C Activates PIP2_2C PIP2 PLC_2C->PIP2_2C Hydrolyzes IP3_2C IP3 PIP2_2C->IP3_2C DAG_2C DAG PIP2_2C->DAG_2C Ca_release_2C Ca²⁺ Release IP3_2C->Ca_release_2C PKC_activation_2C PKC Activation DAG_2C->PKC_activation_2C Viloxazine_2B Viloxazine (Racemic) Receptor_2B 5-HT2B Receptor Viloxazine_2B->Receptor_2B Antagonist Serotonin_2B Serotonin (5-HT) Serotonin_2B->Receptor_2B Gq_11_2B Gq/11 Receptor_2B->Gq_11_2B Activation Inhibited No_Signal_2B Signal Blocked Gq_11_2B->No_Signal_2B

Serotonin Receptor Modulation by Viloxazine

Experimental Workflow for NET Radioligand Binding Assay prep Prepare Membranes from hNET-expressing cells incubation Incubate Membranes with [³H]-Nisoxetine (Radioligand) and Viloxazine Enantiomer prep->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC₅₀ and Kᵢ scintillation->analysis

Workflow for NET Radioligand Binding Assay

Experimental Protocols

Norepinephrine Transporter (NET) Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of (R)- and (S)-viloxazine to the human norepinephrine transporter.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET).

    • [³H]-Nisoxetine (radioligand).

    • (R)-Viloxazine and (S)-Viloxazine.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Scintillation cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Nisoxetine, and varying concentrations of either (R)-viloxazine or (S)-viloxazine.

    • To determine non-specific binding, a separate set of wells will contain a high concentration of a known NET inhibitor (e.g., desipramine) instead of the test compound.

    • To determine total binding, a set of wells will contain only the radioligand and membranes.

    • Initiate the binding reaction by adding the hNET-expressing cell membranes to each well.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

5-HT2C Receptor Functional Assay (Calcium Mobilization)

This assay measures the agonist activity of (R)- and (S)-viloxazine at the 5-HT2C receptor by detecting changes in intracellular calcium levels.

  • Materials:

    • A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

    • Cell culture medium.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Probenecid (to prevent dye leakage from the cells).

    • (R)-Viloxazine and (S)-Viloxazine.

    • A reference 5-HT2C agonist (e.g., serotonin).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the 5-HT2C receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).

    • During the incubation, prepare serial dilutions of (R)-viloxazine, (S)-viloxazine, and the reference agonist in the assay buffer.

    • After dye loading, wash the cells with assay buffer.

    • Measure the baseline fluorescence of the cells using the fluorescence plate reader.

    • Inject the different concentrations of the test compounds or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium. The peak fluorescence response is plotted against the concentration of the agonist to generate a dose-response curve, from which the EC50 value can be determined.

5-HT2B Receptor Functional Assay (IP-One Accumulation)

This assay determines the antagonist activity of (R)- and (S)-viloxazine at the 5-HT2B receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.

  • Materials:

    • A cell line stably expressing the human 5-HT2B receptor.

    • Cell culture medium.

    • Stimulation buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).

    • (R)-Viloxazine and (S)-Viloxazine.

    • A reference 5-HT2B agonist (e.g., serotonin).

    • An IP-One HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit.

    • An HTRF-compatible plate reader.

  • Procedure:

    • Plate the 5-HT2B receptor-expressing cells in a suitable assay plate.

    • Pre-incubate the cells with varying concentrations of (R)-viloxazine or (S)-viloxazine.

    • Stimulate the cells with a fixed concentration of the reference 5-HT2B agonist (typically at its EC80).

    • After the stimulation period, lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.

    • Incubate the plate to allow for the competitive binding reaction to occur.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the acceptor and donor emission wavelengths.

    • Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. The ability of the viloxazine enantiomers to inhibit the agonist-induced IP1 accumulation is used to determine their antagonist potency (IC50).

Conclusion

The available evidence strongly suggests a stereoselective biological activity of viloxazine. The (S)-enantiomer is a more potent norepinephrine reuptake inhibitor than the (R)-enantiomer, which is likely a key contributor to the therapeutic efficacy of the racemic mixture in ADHD. The serotonergic activity of viloxazine, characterized by 5-HT2B antagonism and 5-HT2C agonism, adds another layer of complexity to its pharmacological profile. While current data on the enantiomer-specific activities at these serotonin receptors are limited, the provided experimental protocols offer a framework for further investigation. A comprehensive understanding of the distinct contributions of (R)- and (S)-viloxazine to the overall clinical effect will be crucial for the future development of more targeted and potentially more effective therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.